molecular formula C10H14 B579532 1,2,4,5-Tetramethylbenzene-d14 CAS No. 15502-50-8

1,2,4,5-Tetramethylbenzene-d14

Cat. No.: B579532
CAS No.: 15502-50-8
M. Wt: 148.307
InChI Key: SQNZJJAZBFDUTD-ZVEBFXSZSA-N
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Description

1,2,4,5-Tetramethylbenzene-d14 is a useful research compound. Its molecular formula is C10H14 and its molecular weight is 148.307. The purity is usually 95%.
BenchChem offers high-quality 1,2,4,5-Tetramethylbenzene-d14 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4,5-Tetramethylbenzene-d14 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dideuterio-2,3,5,6-tetrakis(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNZJJAZBFDUTD-ZVEBFXSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1,2,4,5-Tetramethylbenzene-d14

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1,2,4,5-Tetramethylbenzene-d14, a deuterated analog of durene. This document is intended to be a valuable resource for researchers and professionals in drug development and various scientific fields who utilize isotopically labeled compounds for a range of applications, from metabolic studies to advanced materials research.

Introduction: The Significance of Isotopic Labeling

Deuterium-labeled compounds, such as 1,2,4,5-Tetramethylbenzene-d14, are powerful tools in scientific research. The substitution of hydrogen with its heavier isotope, deuterium, imparts a greater mass to the molecule. This seemingly subtle change can have profound effects on the compound's behavior in physical, chemical, and biological systems. The increased mass can lead to a kinetic isotope effect, where reactions involving the cleavage of a carbon-deuterium bond proceed at a slower rate than those involving a carbon-hydrogen bond. This phenomenon is invaluable for elucidating reaction mechanisms. Furthermore, the distinct mass of the deuterated compound makes it an excellent internal standard for quantitative analysis by mass spectrometry, allowing for precise and accurate measurements in complex matrices.

Core Physical and Chemical Properties

The physical properties of 1,2,4,5-Tetramethylbenzene-d14 are closely related to its non-deuterated counterpart, durene. However, the increase in molecular weight due to the 14 deuterium atoms results in slight variations in properties such as density and potentially boiling point.

Property1,2,4,5-Tetramethylbenzene-d141,2,4,5-Tetramethylbenzene (Durene)
CAS Number 15502-50-895-93-2[1]
Molecular Formula C₁₀D₁₄C₁₀H₁₄
Molecular Weight 148.30 g/mol 134.22 g/mol [1]
Appearance White to off-white crystalline solidColorless crystals or white crystalline powder[1]
Melting Point 76-80 °C79.2 °C[2]
Boiling Point Data not readily available196.8 °C[3]
Density 0.924 g/mL0.838 g/mL at 25 °C[3]
Solubility Insoluble in water; Soluble in organic solventsInsoluble in water; Soluble in ethanol, ether, and benzene[3]
Vapor Pressure Data not readily available1 mmHg at 25.5 °C
Refractive Index Data not readily available1.513 at 80.2 °C

Note on Physical Properties: While experimental data for the boiling point, vapor pressure, and refractive index of 1,2,4,5-Tetramethylbenzene-d14 are not widely published, it is anticipated that these values will be slightly higher than those of its non-deuterated analog due to the increased molecular mass and the resulting stronger intermolecular forces.

Spectroscopic Profile

The spectroscopic data for 1,2,4,5-Tetramethylbenzene-d14 is crucial for its identification and characterization.

Mass Spectrometry

In a mass spectrum, 1,2,4,5-Tetramethylbenzene-d14 will exhibit a molecular ion peak (M+) at m/z 148, which is 14 mass units higher than that of non-deuterated durene (m/z 134). This distinct mass shift is the basis for its use as an internal standard in quantitative mass spectrometry assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the substitution of all 14 protons with deuterium, the ¹H NMR spectrum of 1,2,4,5-Tetramethylbenzene-d14 will show no signals. In a ¹³C NMR spectrum, the signals corresponding to the carbon atoms will be present, but the coupling to deuterium will result in multiplets, providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of 1,2,4,5-Tetramethylbenzene-d14 will differ from that of durene, particularly in the C-H stretching region. The C-D stretching vibrations occur at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). This isotopic shift is a clear indicator of successful deuteration.

Applications in Research and Development

The primary application of 1,2,4,5-Tetramethylbenzene-d14 stems from its isotopic labeling.

Internal Standard for Mass Spectrometry

Due to its chemical similarity to the non-deuterated analog and its distinct mass, 1,2,4,5-Tetramethylbenzene-d14 is an ideal internal standard for quantitative analysis of durene and related compounds by GC-MS or LC-MS. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.

Experimental Workflow: Use as an Internal Standard in GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare calibration standards containing known concentrations of non-deuterated durene. prep2 Spike a known amount of 1,2,4,5-Tetramethylbenzene-d14 (Internal Standard) into all calibration standards and unknown samples. prep1->prep2 prep3 Extract the analytes from the sample matrix. prep2->prep3 analysis1 Inject the prepared samples into the GC-MS system. prep3->analysis1 analysis2 Separate durene and its deuterated analog on a suitable GC column. analysis1->analysis2 analysis3 Detect the characteristic ions for both compounds in the mass spectrometer. analysis2->analysis3 data1 Generate a calibration curve by plotting the ratio of the peak area of durene to the peak area of the internal standard against the concentration of durene. analysis3->data1 data2 Calculate the concentration of durene in the unknown samples using the calibration curve. data1->data2

Caption: Workflow for quantitative analysis using 1,2,4,5-Tetramethylbenzene-d14 as an internal standard.

Mechanistic Studies

The kinetic isotope effect associated with the C-D bond makes 1,2,4,5-Tetramethylbenzene-d14 a valuable tool for studying the mechanisms of reactions involving durene. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine whether C-H bond cleavage is a rate-determining step.

Safety and Handling

As with its non-deuterated counterpart, 1,2,4,5-Tetramethylbenzene-d14 is a flammable solid and should be handled with appropriate precautions.[1]

  • Pictograms:

    • GHS02: Flammable

    • GHS09: Hazardous to the aquatic environment

  • Hazard Statements:

    • H228: Flammable solid.

    • H410: Very toxic to aquatic life with long-lasting effects.

  • Precautionary Statements:

    • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

    • P273: Avoid release to the environment.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

1,2,4,5-Tetramethylbenzene-d14 is a specialized and valuable chemical for a range of scientific applications. Its unique physical properties, stemming from its isotopic composition, make it an indispensable tool for researchers requiring high precision in quantitative analysis and for those investigating complex chemical reaction mechanisms. Understanding its physical properties, spectroscopic characteristics, and safe handling procedures is paramount to its effective and safe utilization in the laboratory.

References

  • 1,2,4,5-Tetramethylbenzene (Durene) - ChemBK. (n.d.). Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Durene. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Cheméo. (n.d.). Benzene, 1,2,4,5-tetramethyl- (CAS 95-93-2). Retrieved February 3, 2026, from [Link]

  • FooDB. (2011, September 26). Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672). Retrieved February 3, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1,2,4,5-tetramethyl-. NIST Chemistry WebBook. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (2023, December 29). Durene. In Wikipedia. Retrieved February 3, 2026, from [Link]

Sources

1,2,4,5-Tetramethylbenzene-d14 chemical structure

Technical Monograph: 1,2,4,5-Tetramethylbenzene-d14 ( )

Content Type: Technical Guide / Chemical Reference Audience: Senior Researchers, Spectroscopists, and Material Scientists

Executive Summary

1,2,4,5-Tetramethylbenzene-d14 (commonly known as Durene-d14) is the fully deuterated isotopologue of durene.[1] Characterized by high molecular symmetry (

This guide moves beyond basic property listing to explore the structural dynamics introduced by perdeuteration, specifically the impact on methyl group rotational tunneling and the Ubbelohde effect on crystal lattice dimensions. It provides a self-validating protocol for purity verification and handling, addressing the compound's propensity for sublimation.

Structural Analysis & Molecular Geometry

The Deuteration Effect

The substitution of all 14 protons with deuterium (

geometric isotope effect
  • Bond Shortening: Due to the anharmonicity of the potential energy well, the C-D bond is shorter than the C-H bond (approx.

    
     difference). In Durene-d14, this contraction occurs at both the aromatic ring and the four methyl positions.
    
  • Lattice Dynamics: The molar volume of deuterated crystals often differs from their proteo-counterparts. For Durene-d14, this influences the barrier to methyl rotation, a property exploited in neutron scattering experiments.

Symmetry and Numbering

The molecule retains the

DureneStructureC1C1C2C2C1->C2CD3_1CD3C1->CD3_1C3C3C2->C3CD3_2CD3C2->CD3_2C4C4C3->C4D3DC3->D3C5C5C4->C5CD3_4CD3C4->CD3_4C6C6C5->C6CD3_5CD3C5->CD3_5C6->C1D6DC6->D6

Figure 1: Schematic representation of 1,2,4,5-Tetramethylbenzene-d14 showing methyl substitution pattern.

Spectroscopic Characterization (The Self-Validating System)

To ensure scientific integrity, researchers must validate the isotopic purity of Durene-d14 prior to use in sensitive experiments (e.g., QENS or ssNMR). The following spectroscopic data serves as a reference standard.

Nuclear Magnetic Resonance (NMR)

The primary validation method is the absence of signals in

presence

Table 1: Comparative NMR Shift Data (in


)
NucleusMoietyChemical Shift (

, ppm)
Multiplicity / CouplingNotes

(Proteo)
Ar-H 6.95SingletReference standard (Durene)

(Proteo)
-CH

2.22SingletReference standard (Durene)

(Deutero)
Ar-D 6.92Broad SingletSlight isotope upfield shift

(Deutero)
-CD

2.19Broad SingletQuadrupolar broadening observed

Ar-C -D~133.5Triplet (

Hz)
Carbon coupled to D (Spin 1)

Expert Insight: In high-resolution liquid NMR, the


 spectrum of Durene-d14 will exhibit a characteristic 1:1:1 triplet for the aromatic carbons (C3, C6) due to C-D coupling, while the methyl carbons will appear as a septet (coupling to three D atoms), though often unresolved due to line broadening.
Vibrational Spectroscopy (IR/Raman)

Deuteration causes a significant redshift in C-H stretching frequencies due to the increased reduced mass (

    Protocol: Handling & Purity Verification

    Challenge: Durene-d14 is a solid with a high vapor pressure. It sublimes easily at room temperature, leading to mass loss and potential cross-contamination of other samples in a glovebox or storage.

    Objective: Verify isotopic enrichment (>98 atom % D) and chemical purity.

    Workflow Diagram

    PurityProtocolcluster_analysisSpectroscopic ValidationstartSample Receipt(Durene-d14)visualVisual Inspection(Colorless Crystals)start->visualqnmr1H qNMR(Internal Std: TCNB)visual->qnmrDissolve in CDCl3msGC-MS(Molecular Ion m/z 148)visual->msdecisionIsotopic Purity >98%?qnmr->decisionms->decisionpurifySublimation(40°C, Vacuum)decision->purifyFail (Chemical Impurity)storeStorage(Sealed Ampoule, 4°C)decision->storePasspurify->visualRecycle

    Figure 2: Decision tree for purity verification and handling of volatile deuterated solids.

    Step-by-Step Verification Protocol
    • Sample Preparation:

      • Weigh ~10 mg of Durene-d14 into a clean vial.

      • Add 600

        
        L of 
        
        
        (ensure solvent is 99.96% D to prevent interference).
      • Critical Step: Add a known mass of an internal standard (e.g., 1,3,5-Tri-tert-butylbenzene) if precise quantification of residual protons is required.

    • Acquisition (

      
       NMR): 
      
      • Set relaxation delay (

        
        ) to 
        
        
        seconds to account for long
        
        
        of aromatic protons.
      • Acquire 64 scans.[2]

      • Pass Criteria: No peaks should be visible at 6.95 ppm or 2.22 ppm above the noise floor (S/N > 10). Any signal here indicates non-deuterated material (isotopic dilution).

    • Purification (If required):

      • Due to its sublimation properties, do not recrystallize using heat/solvent if possible, as this introduces solvent inclusions.

      • Method: Vacuum Sublimation.

      • Place crude material in the bottom of a cold-finger sublimation apparatus.

      • Apply vacuum (

        
         Torr).
        
      • Gently warm the bottom flask to 35-40°C (water bath).

      • Collect pure Durene-d14 crystals from the liquid nitrogen-cooled cold finger.

    Advanced Applications: Methyl Rotational Tunneling

    Durene-d14 is a canonical system in condensed matter physics for studying quantum tunneling of methyl groups .

    The Mechanism

    In the solid state, the methyl groups of durene experience a hindering potential barrier due to steric interactions with neighbors. At cryogenic temperatures (< 20 K), the methyl groups do not have enough thermal energy to hop over this barrier. Instead, they tunnel through it.

    • Neutron Scattering: Inelastic Neutron Scattering (INS) measures the tunneling splitting.

    • Isotope Effect: Replacing H with D significantly increases the mass (

      
      ) and the moment of inertia (
      
      
      ). Since the tunneling frequency (
      
      
      ) is exponentially dependent on the square root of the mass (
      
      
      ), tunneling splitting in Durene-d14 is vastly smaller than in proteo-durene.
    Research Utility

    Researchers use Durene-d14 to:

    • Calibrate Neutron Spectrometers: The drastic shift in tunneling peaks provides a wide dynamic range for instrument calibration.

    • Test Lattice Potential Models: By comparing the rotational barriers of

      
       vs 
      
      
      , scientists can decouple electronic effects from nuclear mass effects in crystal lattice potentials.

    References

    • National Institute of Standards and Technology (NIST). 1,2,4,5-Tetramethylbenzene (Durene) - Mass Spectrum and Properties. NIST Chemistry WebBook. [Link]

    • Prager, M., et al. (2007). Inelastic neutron scattering study of methyl groups rotation in some methylxanthines. Journal of Chemical Physics. (Contextual reference for methyl tunneling methodologies). [Link]

    • Prince, E., et al. (1972). Neutron-Scattering Study of Hindered Rotational Motions... Journal of Chemical Physics. (Foundational work on Durene methyl rotation). [Link]

    Technical Monograph: 1,2,4,5-Tetramethylbenzene-d14

    [1][2][3][4][5]

    Executive Summary

    1,2,4,5-Tetramethylbenzene-d14 (commonly referred to as Perdeuterodurene ) is the fully deuterated isotopologue of durene.[1] It serves as a critical high-purity probe in solid-state nuclear magnetic resonance (ssNMR) and a non-quenching host matrix in photophysical studies of organic light-emitting diode (OLED) materials.[1]

    By replacing all 14 protium atoms with deuterium (

    11

    Part 1: Chemical Identity & Physicochemical Properties[4][6]

    Core Identifiers
    ParameterTechnical Specification
    Chemical Name 1,2,4,5-Tetramethylbenzene-d14
    Common Name Durene-d14; Perdeuterodurene
    CAS Number 15502-50-8
    Molecular Formula
    
    
    Molecular Weight 148.31 g/mol (vs. 134.22 for non-deuterated)
    Isotopic Purity Typically
    
    
    atom % D
    Appearance White crystalline solid
    Melting Point 76–80 °C (Similar to proteo-durene)
    Solubility Soluble in benzene, ethanol, chloroform; insoluble in water
    Structural Visualization

    The molecule consists of a benzene ring symmetrically substituted with four deuterated methyl groups.[2][1] The high symmetry (

    1

    Figure 1: Structural connectivity of Durene-d14.[3][2][1][4][5][6][7] Green nodes indicate deuterated methyl groups; red nodes indicate aromatic deuterons.[1]

    Part 2: Synthesis & Production Logic[4]

    Producing high-enrichment Durene-d14 requires bypassing the kinetic isotope effect (KIE) that often hinders direct exchange on methyl groups.[1] Two primary routes exist:

    • De Novo Synthesis (Preferred for >99% D): Building the molecule from small, fully deuterated precursors.[1] This typically involves the methylation of Benzene-d6 or Xylene-d10 using Chloromethane-d3 (

      
      ) under Friedel-Crafts conditions.[1]
      
      • Advantage:[1][5] Ensures isotopic uniformity at both ring and methyl positions.[1]

      • Catalyst:

        
         or Zeolite catalysts (e.g., H-ZSM-5) to prevent transalkylation side products.[1]
        
    • High-Temperature H/D Exchange: Subjecting proteo-durene to

      
       at supercritical temperatures with a Pt/C or Pd/C catalyst.[1]
      
      • Risk:[1][5] Methyl protons exchange much slower than aromatic protons.[1] This method often yields "d2" (ring only) or mixed isotopologues unless aggressive conditions are maintained.[1]

    Part 3: Critical Applications & Mechanisms[4]

    OLED & Photophysics: The "Heavy Atom" Host

    In the development of phosphorescent organic light-emitting diodes (PHOLEDs), Durene-d14 is used as a host crystal for triplet emitters (like naphthalene-d8).[1]

    • Mechanism: The C-H bond has a high vibrational frequency (~3000 cm⁻¹).[1] These vibrations act as "energy sinks," facilitating non-radiative decay (quenching) of the excited triplet state.[1]

    • The Isotope Advantage: The C-D bond is heavier and vibrates at a lower frequency (~2200 cm⁻¹).[1] This energy gap is harder to bridge, significantly suppressing non-radiative decay and extending the phosphorescence lifetime of the guest molecule.[1]

    Isotope_Effect_OLEDcluster_HProteo-Durene Hostcluster_DDurene-d14 HostExcitedExcited Triplet State (T1)CH_VibC-H Vibrations(High Freq)Excited->CH_VibCouplingCD_VibC-D Vibrations(Low Freq)Excited->CD_VibWeak CouplingDecay_DRadiative Decay(Phosphorescence)Excited->Decay_DDominant PathGroundGround State (S0)Decay_HFast Non-Radiative Decay(Energy Loss)CH_Vib->Decay_HDecay_H->GroundCD_Vib->Decay_DBlocked PathDecay_D->Ground

    Figure 2: Impact of deuteration on excited state energy transfer.[1] Durene-d14 blocks vibrational energy loss.

    Solid-State NMR Standard

    Durene-d14 is a preferred internal standard for Cross-Polarization Magic Angle Spinning (CP-MAS) NMR.[1]

    • Role: It provides a "silent" background in

      
       NMR channels while offering distinct Quadrupolar coupling patterns in 
      
      
      NMR, allowing researchers to calibrate temperature and field homogeneity without spectral overlap from the matrix.[1]

    Part 4: Analytical Protocol (Self-Validating)

    To ensure the material meets the requirements for quantitative applications, the following validation protocol is recommended.

    Protocol: Isotopic Enrichment Verification via qNMR

    Objective: Quantify residual protium (

    • Sample Preparation:

      • Dissolve 10 mg of Durene-d14 in 600 µL of

        
          (Chloroform-d) containing 0.05% TMS (Tetramethylsilane) as an internal flux standard.
        
      • Note: Do not use protonated solvents.[1]

    • Acquisition:

      • Instrument: 400 MHz (or higher) NMR.[1]

      • Pulse Sequence: Standard 1H zg30.[1]

      • Delay (d1): Set to >30 seconds to allow full relaxation of any residual aromatic protons (which have long T1 times).

    • Analysis Logic:

      • Region A (6.5 - 7.5 ppm): Check for residual aromatic protons.[1]

      • Region B (2.0 - 2.5 ppm): Check for residual methyl protons.[1]

      • Calculation: Compare the integral of the residual peaks against the TMS signal (normalized).

      • Pass Criteria: Integral ratio indicates <2% total H content.[1]

    References

    • Sigma-Aldrich. (n.d.).[1] 1,2,4,5-Tetramethylbenzene-d14 Product Specification. Retrieved from [1]

    • Olness, D., & Sponer, H. (1963).[1][7] Effect of Deuteration of Durene on the Lifetime of the Phosphorescent Triplet State of Naphthalene in a Durene Host Crystal. The Journal of Chemical Physics. Retrieved from

    • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7269, Durene. (Referenced for non-deuterated physical baselines). Retrieved from [1]

    • CymitQuimica. (n.d.).[1] 1,2,4,5-Tetramethylbenzene-d14 CAS 15502-50-8 Data. Retrieved from [1]

    Technical Guide: Mass Spectrometry of 1,2,4,5-Tetramethylbenzene-d14

    Author: BenchChem Technical Support Team. Date: February 2026

    Content Type: Technical Whitepaper & Operational Guide Subject: 1,2,4,5-Tetramethylbenzene-d14 (

    
    )
    Date:  October 26, 2023[1][2]
    

    Executive Summary

    1,2,4,5-Tetramethylbenzene-d14 (Perdeuterodurene) serves as a critical internal standard and metabolic probe in gas chromatography-mass spectrometry (GC-MS) workflows.[1][2] Its utility stems from its chemical equivalence to the non-deuterated parent compound (durene) coupled with a distinct mass shift (+14 Da) that removes it from the interference of endogenous biological matrices.

    This guide provides a rigorous analysis of the mass spectral characteristics of the d14 isotopologue, detailing fragmentation mechanisms, experimental protocols for isotopic purity assessment, and applications in drug metabolism and pharmacokinetics (DMPK).[1]

    Molecular Identity & Physicochemical Profile[2][3][4][5]

    Understanding the mass shifts requires a baseline comparison between the natural abundance isotopologue (d0) and the perdeuterated variant (d14).

    Feature1,2,4,5-Tetramethylbenzene (d0)1,2,4,5-Tetramethylbenzene-d14 (d14)
    Formula
    
    
    
    
    CAS Number 95-93-214486-44-3 (Generic for labeled)
    Exact Mass 134.1096 Da148.1974 Da
    Melting Point 79.2 °C~78–80 °C (Negligible isotope effect)
    Primary Application Chemical intermediate, solventInternal Standard (IS), NMR Reference

    Mass Spectral Interpretation

    The Electron Ionization (EI) mass spectrum of 1,2,4,5-Tetramethylbenzene-d14 is characterized by a predictable mass shift relative to its d0 parent.[1][2] The fragmentation is driven by the stability of the aromatic ring and the lability of the methyl groups.[2]

    The Molecular Ion ( )[7][8]
    • d0 Parent: m/z 134[2][3][4]

    • d14 Analyte: m/z 148

    • Mechanism: The aromatic ring stabilizes the radical cation formed by 70 eV electron impact. The

      
       peak is intense, typically 40–60% of the base peak, confirming the stability of the fully substituted benzene ring.[1]
      
    Primary Fragmentation: Methyl Group Loss

    The dominant fragmentation pathway is the

    
    -cleavage of a methyl group.
    
    • d0 Pathway: Loss of

      
       (15 Da) 
      
      
      
      m/z 119 (
      
      
      ).
    • d14 Pathway: Loss of

      
       (18 Da) 
      
      
      
      m/z 130 (
      
      
      ).
    • Interpretation: This is invariably the Base Peak (100% relative abundance) . The resulting cation is stabilized by resonance, often rearranging to a methylated tropylium ion structure.[1]

    Secondary Fragmentation: Ring Expansion

    Following the loss of the methyl group, the ion often undergoes ring expansion to form stable tropylium-derivative ions.

    • d0 Pathway: Formation of

      
       (Tropylium) at m/z 91.
      
    • d14 Pathway: Formation of

      
       at m/z 98 .
      
    Fragmentation Topology (Graphviz)

    G M_Ion Molecular Ion (M+) m/z 148 [C10D14]+. Base_Peak Base Peak m/z 130 [C9D11]+ M_Ion->Base_Peak - CD3 (18 Da) Alpha Cleavage Tropylium Tropylium-d7 m/z 98 [C7D7]+ Base_Peak->Tropylium - C2D4 (Ethylene-d4) Ring Expansion/Rearrangement Phenyl Phenyl-d5 m/z 82 [C6D5]+ Tropylium->Phenyl - CD2 (Acetylene-d2 equivalent)

    Figure 1: EI-MS Fragmentation pathway of 1,2,4,5-Tetramethylbenzene-d14.[1][2][5] The transition from m/z 148 to 130 represents the diagnostic loss of a perdeuterated methyl group.[2]

    Experimental Protocols

    To ensure reproducible data, the following GC-MS conditions are recommended. These parameters minimize thermal degradation and optimize the separation of the d14 standard from potential d0 contaminants or isomeric impurities (e.g., d14-isodurene).

    Gas Chromatography Conditions[1][10][11][12][13][14]
    • Column: Non-polar, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms).[1][2]

      • Dimensions: 30 m

        
         0.25 mm ID 
        
        
        
        0.25 µm film.[1]
    • Carrier Gas: Helium (99.999%) at 1.0 mL/min (Constant Flow).

    • Inlet: Splitless mode (or 10:1 split for high concentrations).

      • Temperature: 250 °C.

    • Oven Program:

      • Hold 50 °C for 1 min.

      • Ramp 15 °C/min to 150 °C.

      • Ramp 30 °C/min to 280 °C.

      • Hold 3 min.

    Mass Spectrometer Settings (EI Source)
    • Ionization Energy: 70 eV.[1][6][7]

    • Source Temperature: 230 °C (Critical: Too high can induce thermal H/D exchange if water is present).

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50 – 300.[1]

    • Solvent Delay: 3.0 min (Adjust based on solvent retention).

    Workflow for Isotopic Purity Assessment

    Researchers must validate that the "d14" standard does not contain significant "d13" (m/z 147) or "d0" (m/z 134) impurities, which would compromise quantitation.[1]

    Workflow cluster_logic Purity Logic Sample Sample Prep (1 mg/mL in Hexane) GC GC Separation (DB-5ms) Sample->GC MS MS Acquisition (SIM Mode) GC->MS Elution Data Data Analysis MS->Data Raw TIC Calc Compare Intensities: I(148) vs I(147) vs I(134) Data->Calc Decision Pass if: I(134) < 0.5% I(147) < 5% Calc->Decision

    Figure 2: Quality Control Workflow for validating isotopic purity of d14-Tetramethylbenzene.

    Applications in Drug Development[2][12][13]

    Internal Standard for Alkylbenzene Metabolites

    In occupational toxicology, exposure to trimethylbenzenes and tetramethylbenzenes is monitored via urinary metabolites.[1]

    • Challenge: Biological matrices (urine/blood) contain complex hydrocarbons.

    • Solution: Durene-d14 provides a unique mass signature (

      
      ) that co-elutes (or elutes slightly earlier due to the deuterium isotope effect on retention time) with the analyte but is spectrally distinct.
      
    Mechanistic Probes (Kinetic Isotope Effects)

    Durene-d14 is used to study the mechanism of benzylic oxidation by Cytochrome P450 enzymes.

    • Concept: Breaking a C-D bond is energetically more difficult than a C-H bond (Primary Kinetic Isotope Effect).

    • Observation: If the rate-determining step involves benzylic hydrogen abstraction, the reaction rate for d14-durene will be significantly slower (

      
      ) compared to d0-durene.[2]
      

    References

    • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 1,2,4,5-Tetramethylbenzene (d0).[1][2] National Institute of Standards and Technology. [Link][2]

    • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for fragmentation mechanisms).

    • ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.[1][2][8][9][Link][2]

    Sources

    Technical Guide: 1,2,4,5-Tetramethylbenzene-d14 NMR Spectral Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    Part 1: Executive Summary & Strategic Importance

    1,2,4,5-Tetramethylbenzene-d14 (Durene-d14) represents a critical isotopologue in the field of quantitative NMR (qNMR) and neutron scattering. Unlike its protio-analog, which serves as a standard internal reference for chemical shift calibration, the d14 variant is primarily utilized in:

    • Background Suppression: Eliminating solvent/matrix signals in high-sensitivity

      
      H NMR studies.
      
    • Mechanistic Probes: Investigating Kinetic Isotope Effects (KIE) in electrophilic aromatic substitutions.

    • Materials Science: Enhancing the lifetime of OLED materials by suppressing C-H bond cleavage via the Deuterium Isotope Effect.

    This guide provides a rigorous framework for the spectral verification of Durene-d14, addressing the specific challenge that it is "silent" in standard proton NMR. We define the acquisition parameters required to observe the

    
    C-D couplings and the 
    
    
    
    H quadrupolar relaxation profiles.

    Part 2: Theoretical Framework & Symmetry Analysis

    To accurately interpret the spectra, one must first understand the symmetry operations of the molecule, as these dictate signal equivalence.

    Molecular Symmetry

    Durene-d14 belongs to the

    
     point group . This high symmetry simplifies the NMR spectrum significantly, reducing the 24 atoms into a small set of unique magnetic environments.
    
    • Aromatic Ring: The 4 ring carbons are divided into two sets:

      • C-1, C-2, C-4, C-5: Quaternary carbons attached to methyl groups (

        
        ).
        
      • C-3, C-6: Tertiary carbons attached to Deuterium (

        
        ).
        
    • Methyl Groups: All 4 methyl groups are chemically equivalent.

    Isotope Effects on Chemical Shift

    Replacing Hydrogen (

    
    H) with Deuterium (
    
    
    
    H) induces an Isotope Shift (
    
    
    ).
    • Direction: Upfield (lower ppm, negative shift).

    • Magnitude:

      • 
        -effect (direct attachment): 
        
        
        
        to
        
        
        ppm per D.
      • 
        -effect (neighbor): 
        
        
        
        ppm.

    Part 3: Spectral Data Specifications

    Predicted C NMR Data (1,2,4,5-Tetramethylbenzene-d14)

    Solvent: CDCl

    
     | Reference: TMS (0 ppm)
    

    The following table contrasts the standard protio-Durene shifts with the expected d14 shifts, accounting for isotope coupling (

    
    ).
    
    Carbon EnvironmentProtio Shift (
    
    
    )
    d14 Shift (
    
    
    )
    Multiplicity (d14)Coupling Pattern
    
    
    (Hz)
    Methyl (-CD
    
    
    )
    19.5 ppm18.6 ppm Septet
    
    
    ~19-20 Hz
    Aromatic (C-D) 131.5 ppm131.1 ppm Triplet
    
    
    ~24-25 Hz
    Quaternary (C-CD
    
    
    )
    133.8 ppm133.6 ppm Singlet*Broadened< 3 Hz

    > Note: The quaternary carbon shows a minimal isotope shift and coupling because the deuterium is 2 bonds away (

    
    -position).
    
    H (Deuterium) NMR Data

    Since the molecule is fully deuterated, the

    
    H NMR spectrum (observed via a dedicated deuterium probe or tunable broadband probe) will mimic the 
    
    
    
    H spectrum of the protio-analog but with broader lines due to quadrupolar relaxation.
    • Aromatic D: 6.89 ppm (Broad Singlet)

    • Methyl D: 2.18 ppm (Broad Singlet)

    • Integration Ratio: 1 : 6 (2D : 12D)

    Part 4: Experimental Protocols

    Workflow Visualization

    The following diagram outlines the logical flow for characterizing Durene-d14, moving from residual proton checks to direct carbon observation.

    Durene_Workflow cluster_0 Quality Control Gate Sample Sample: Durene-d14 H_NMR 1H NMR (Check Purity) Sample->H_NMR Dissolve in CDCl3 D_NMR 2H NMR (Confirm ID) H_NMR->D_NMR If <1% Residual H C_NMR 13C NMR (Isotope Patterns) D_NMR->C_NMR Correct Shifts? Analysis Data Validation C_NMR->Analysis Observe Septet/Triplet

    Caption: Step-by-step validation workflow for deuterated aromatics.

    Protocol: High-Resolution C Acquisition

    Detecting the multiplet splitting in deuterated carbons requires specific parameter adjustments to prevent signal loss due to long relaxation times (

    
    ) and lack of Nuclear Overhauser Effect (NOE).
    

    Reagents:

    • Analyte: 30-50 mg 1,2,4,5-Tetramethylbenzene-d14.

    • Solvent: 0.6 mL CDCl

      
       (containing 0.03% TMS).
      

    Instrument Parameters (600 MHz equivalent):

    • Pulse Sequence: zgig (Inverse Gated Decoupling).

      • Reasoning: Decoupling is ON during acquisition (to remove broadening from any residual protons) but OFF during delay (to avoid NOE buildup, ensuring quantitative integration).

    • Relaxation Delay (D1): 30 - 60 seconds.

      • Reasoning: Quaternary carbons and deuterated carbons have very long

        
         relaxation times. Short delays will saturate the signal, making the quaternary carbons disappear.
        
    • Spectral Width: 250 ppm.

    • Scans (NS): Minimum 1024.

      • Reasoning: Splitting a signal into a septet (Methyl) divides the intensity by ~7, requiring higher signal averaging to see the outer wings of the multiplet.

    • Exponential Multiplication (LB): 1.0 - 2.0 Hz.

    Protocol: Residual Proton Quantification ( H NMR)

    To calculate the isotopic enrichment (atom % D), you must quantify the lack of signal.

    • Internal Standard: Add a known quantity (e.g., 2.0 mg) of a certified standard like Dimethyl Sulfone (DMSO

      
      ) which appears at ~3.0 ppm (distinct from Durene peaks).
      
    • Acquisition: Standard 1-pulse sequence (zg30).

    • Calculation:

      
      
      

    Part 5: Structural Logic & Coupling Patterns

    Understanding the multiplet patterns is the definitive proof of structure. The following diagram illustrates why the Methyl carbon appears as a septet.

    Coupling_Logic Carbon Methyl Carbon (13C) D1 Deuterium 1 (I=1) Carbon->D1 J ~20Hz D2 Deuterium 2 (I=1) Carbon->D2 D3 Deuterium 3 (I=1) Carbon->D3 Result Resulting Signal: Septet (1:3:6:7:6:3:1) D1->Result 2nI + 1 Rule D2->Result 2nI + 1 Rule D3->Result 2nI + 1 Rule

    Caption: Origin of the 1:3:6:7:6:3:1 septet splitting pattern in CD3 groups.

    Interpretation Guide:

    • The Septet: If you see a single sharp peak at 19 ppm, your sample is NOT deuterated. You must see the 7-line pattern.

    • The Triplet: The aromatic carbon at 131 ppm must appear as a 1:1:1 triplet. If it is a singlet, the ring protons have not been exchanged.

    Part 6: References

    • Sigma-Aldrich (Merck). 1,2,4,5-Tetramethylbenzene Certified Reference Material TraceCERT®.

    • National Institute of Standards and Technology (NIST). Benzene, 1,2,4,5-tetramethyl- (Durene) Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[1]

    • ChemicalBook. 1H NMR Spectrum of 1,2,4,5-Tetramethylbenzene.

    • Oregon State University. Deuterium Isotope Effects on 13C NMR Chemical Shifts. Dept of Chemistry.

    • TCI Chemicals. 1,2,4,5-Tetramethylbenzene Product Specifications.

    Sources

    A Technical Guide to the Determination of Isotopic Purity of 1,2,4,5-Tetramethylbenzene-d14

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Critical Role of Isotopic Purity

    In the precise world of scientific research and drug development, the purity of a compound is paramount. For isotopically labeled compounds such as 1,2,4,5-Tetramethylbenzene-d14 (also known as Durene-d14), this concept extends beyond chemical purity to isotopic purity. This deuterated analogue of durene is a valuable tool, often employed as an internal standard in mass spectrometry-based quantitative analyses and in mechanistic studies.[1] The substitution of hydrogen with its heavier isotope, deuterium, provides a distinct mass signature, allowing for accurate quantification and differentiation from its non-labeled counterpart.

    However, the utility of 1,2,4,5-Tetramethylbenzene-d14 is directly proportional to its isotopic purity. The presence of incompletely deuterated species (isotopologues) can introduce significant errors in quantification and complicate spectral interpretation. Therefore, rigorous and accurate determination of isotopic purity is not merely a quality control step but a fundamental requirement for data integrity.

    This guide provides an in-depth technical overview of the methodologies used to determine the isotopic purity of 1,2,4,5-Tetramethylbenzene-d14, with a focus on the underlying principles and practical applications of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    Understanding Isotopic Purity vs. Species Abundance

    Before delving into analytical techniques, it is crucial to distinguish between two key terms:

    • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.[2] For instance, an isotopic enrichment of 99.5% means that at any given labeled position, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.[2]

    • Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.[2]

    These two concepts are not interchangeable. A high isotopic enrichment does not guarantee that 100% of the molecules are the fully deuterated d14 species. Due to the statistical nature of the labeling process, a sample will always contain a distribution of isotopologues (e.g., d13, d12, etc.).

    Core Analytical Techniques for Isotopic Purity Determination

    The two primary techniques for the analytical characterization of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like Gas Chromatography (GC).[3] These methods provide complementary information to build a complete picture of the isotopic composition.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 1,2,4,5-Tetramethylbenzene-d14.[3] It combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry.

    Principle of a GC-MS Experiment for Isotopic Purity

    The fundamental principle of using MS for isotopic analysis is the separation of ions based on their mass-to-charge ratio (m/z).[4] Since deuterium is heavier than hydrogen, the fully deuterated 1,2,4,5-Tetramethylbenzene-d14 will have a molecular weight of 148.3, while its non-deuterated counterpart has a molecular weight of 134.2. The mass spectrometer can detect and quantify the relative abundance of these different mass species.

    Experimental Workflow for GC-MS Analysis

    Caption: Workflow for GC-MS analysis of isotopic purity.

    Step-by-Step Protocol for GC-MS Analysis:

    • Sample Preparation:

      • Accurately weigh a small amount of the 1,2,4,5-Tetramethylbenzene-d14 sample.

      • Dissolve the sample in a high-purity volatile solvent (e.g., hexane or dichloromethane) to a known concentration (e.g., 100 µg/mL).

    • GC Separation:

      • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

      • The GC column separates the 1,2,4,5-Tetramethylbenzene from any solvent impurities or other components based on their boiling points and interactions with the column's stationary phase. The heavier deuterated isomer typically elutes slightly earlier than the non-deuterated version, a phenomenon known as the inverse isotope effect.[5]

    • Ionization and Mass Analysis:

      • As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically electron ionization for this type of molecule).

      • The molecules are ionized, and the resulting ions are accelerated into the mass analyzer.

      • The mass analyzer separates the ions based on their m/z ratio.

    • Data Acquisition and Analysis:

      • The detector records the abundance of ions at each m/z value, generating a mass spectrum.

      • Extract the ion chromatograms for the molecular ions of the expected isotopologues (e.g., d14, d13, d12, etc.).

      • Integrate the peak areas for each isotopologue.

    Data Interpretation and Calculation

    The isotopic purity is calculated from the relative abundances of the H/D isotopolog ions.[6]

    • Formula for Isotopic Purity (%):

      Isotopic Purity = (Intensity of d14 peak / Sum of intensities of all isotopologue peaks) * 100

    Table 1: Hypothetical GC-MS Data for 1,2,4,5-Tetramethylbenzene-d14

    IsotopologueMolecular Ion (m/z)Relative Intensity
    d14148.398.5
    d13147.31.2
    d12146.30.3

    In this example, the isotopic purity would be calculated as: (98.5 / (98.5 + 1.2 + 0.3)) * 100 = 98.5%

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is another cornerstone technique for determining isotopic purity.[1][2] It provides detailed structural information and can be used quantitatively. For deuterated compounds, both ¹H (proton) and ²H (deuterium) NMR can be employed.

    Principle of NMR for Isotopic Purity

    NMR spectroscopy exploits the magnetic properties of atomic nuclei. The key principle here is that ¹H and ²H nuclei resonate at different frequencies in a magnetic field.

    • ¹H NMR: In a highly deuterated sample like 1,2,4,5-Tetramethylbenzene-d14, the ¹H NMR spectrum will show very small signals corresponding to the residual, non-deuterated positions. By comparing the integral of these residual proton signals to the integral of a known internal standard, the amount of non-deuterated material can be precisely quantified.[2]

    • ²H NMR: Conversely, a ²H NMR spectrum will show signals corresponding to the deuterium atoms. The presence of signals at the expected chemical shifts confirms the positions of deuteration.

    Experimental Workflow for Quantitative NMR (qNMR)

    Caption: General workflow for quantitative NMR (qNMR) analysis.

    Step-by-Step Protocol for ¹H NMR Analysis:

    • Sample and Standard Preparation:

      • Accurately weigh the 1,2,4,5-Tetramethylbenzene-d14 sample and a suitable internal standard (e.g., maleic acid) into a vial. The standard should be stable, non-volatile, and have a signal that does not overlap with the analyte signals.

      • Dissolve the mixture in a deuterated solvent of high isotopic purity (e.g., Chloroform-d, 99.8 atom % D).

    • NMR Data Acquisition:

      • Transfer the solution to an NMR tube.

      • Acquire the ¹H NMR spectrum. To ensure quantitative accuracy, a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) must be used.

    • Data Processing and Integration:

      • Process the spectrum (Fourier transform, phase correction, and baseline correction).

      • Integrate the area of the residual proton signals of the 1,2,4,5-Tetramethylbenzene and the signal of the internal standard.

    Data Interpretation and Calculation

    The isotopic purity is determined by comparing the amount of residual protons in the sample to the total expected proton content.

    • Formula for Isotopic Enrichment (% D):

      %D = [1 - (moles of H / (moles of H + moles of D))] * 100

    The moles of residual hydrogen are calculated based on the integrated signal intensity relative to the known amount of the internal standard.

    Best Practices for Handling and Storage

    Maintaining the isotopic integrity of 1,2,4,5-Tetramethylbenzene-d14 is crucial. Deuterated compounds can be susceptible to hydrogen-deuterium (H/D) exchange with atmospheric moisture or protic solvents.

    • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.

    • Handling: Use dry glassware and solvents. Minimize exposure to the atmosphere during weighing and sample preparation.[7]

    Conclusion

    The determination of isotopic purity for compounds like 1,2,4,5-Tetramethylbenzene-d14 is a multi-faceted process that relies on the synergistic application of powerful analytical techniques. GC-MS provides a direct measure of the distribution of isotopologues, while quantitative ¹H NMR offers a highly precise method for quantifying the extent of deuteration. By employing these methods with rigorous protocols and careful data interpretation, researchers and drug development professionals can ensure the quality of their labeled compounds and the integrity of their experimental results.

    References

    • Roy, A., Kumar, H. P., Singh, B. K., & Singh, S. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(36), 4165-4174. [Link]

    • ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

    • C-F-C. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

    • FooDB. (2011). Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672). [Link]

    • NIST. (n.d.). Benzene, 1,2,4,5-tetramethyl-. In NIST Chemistry WebBook. [Link]

    • Li, M., et al. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3). [Link]

    • SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. [Link]

    • Khan Academy. (n.d.). Isotopes and mass spectrometry. [Link]

    • Signal Information. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. [Link]

    • University of Sheffield. (n.d.). Protein isotopic enrichment for NMR studies. [Link]

    Sources

    1,2,4,5-Tetramethylbenzene-d14: Technical Safety & Handling Guide

    [1]

    Executive Summary

    1,2,4,5-Tetramethylbenzene-d14 (Durene-d14) is the fully deuterated isotopologue of durene.[1][2] While chemically analogous to its proteo-counterpart, its application in high-field Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering necessitates a distinct set of handling protocols.[1] This guide synthesizes standard safety data with advanced experimental methodologies to ensure both personnel safety and isotopic integrity.[1]

    Physicochemical Identity & Profile

    Understanding the physical shift between the proteo- and deutero-forms is critical for accurate stoichiometric calculations in quantitative NMR (qNMR).[1]

    PropertyDurene (Proteo) Durene-d14 (Deutero) Significance
    CAS Number 95-93-215502-50-8 Unique identifier for regulatory compliance.[1]
    Formula
    
    
    
    
    Basis for mass spectrometry calibration.
    Molecular Weight 134.22 g/mol 148.31 g/mol ~10.5% mass increase; critical for molarity calcs.[1]
    Melting Point 79.2 °C~80–82 °C Solid at room temperature; requires gentle heating for melt-casting.[1]
    Flash Point 73 °C~73 °C Flammable Solid. Requires spark-proof handling.[1]
    Appearance Colorless crystalsColorless crystalsIndistinguishable visually; labeling is paramount.[1]

    Hazard Characterization (GHS Classification)

    While Durene-d14 is often handled in milligram quantities for spectroscopy, it retains the bulk hazard properties of the parent compound.[1]

    GHS Label Elements[1]
    • Signal Word: DANGER

    • Hazard Statements:

      • H228: Flammable solid.[1]

      • H315: Causes skin irritation.[1]

      • H319: Causes serious eye irritation.[1]

      • H335: May cause respiratory irritation.[1]

      • H410: Very toxic to aquatic life with long-lasting effects.[1]

    Toxicological Mechanisms[1]
    • Inhalation: Vapors generated during heating (e.g., melt-casting for neutron scattering samples) act as a respiratory irritant.[1] High concentrations may induce narcosis due to the lipophilic nature of the tetramethylbenzene core.[1]

    • Skin Absorption: The compound is lipophilic and can penetrate the stratum corneum, causing dermatitis or defatting of the skin upon repeated exposure.[1]

    Advanced Handling & Isotopic Preservation

    The primary risk to Durene-d14 is not just chemical degradation, but isotopic dilution via moisture or proton exchange, although the methyl protons are relatively non-acidic.[1] The greater risk is physical contamination with proteo-solvents.[1]

    "Zero-Proton" Handling Workflow

    To maintain the >98 atom% D enrichment required for trace analysis, a strict "Zero-Proton" workflow is recommended.[1]

    HandlingWorkflowStorageCold Storage(2-8°C, Desiccated)EquilibrationThermal Equilibration(Closed Vessel to RT)Storage->EquilibrationPrevent CondensationTransferInert Atmosphere Transfer(Glovebox/Schlenk Line)Equilibration->TransferN2/Ar BlanketWeighingGravimetric Analysis(Anti-static Gun used)Transfer->WeighingAvoid StaticSolvationDissolution inDeuterated SolventWeighing->SolvationImmediate CappingNMRNMR/AnalysisSolvation->NMRSealed Tube

    Figure 1: Protocol for handling hygroscopic or high-purity deuterated standards to prevent atmospheric moisture contamination.

    Storage Protocols
    • Temperature: Store at 2–8 °C.

    • Atmosphere: Store under argon or nitrogen.[1] While Durene is stable in air, long-term storage under inert gas prevents slow oxidation or adsorption of environmental contaminants.[1]

    • Container: Amber glass vials with Teflon-lined caps to prevent plasticizer leaching, which can appear as impurity signals in NMR.

    Experimental Applications: The NMR Silent Standard

    Durene-d14 is utilized primarily when a researcher needs a bulky, symmetric aromatic molecule that is "invisible" in proton NMR (

    1
    Internal Reference Logic

    In

    1
    • Symmetry: The high symmetry (

      
      ) of the molecule simplifies the spectrum.[1]
      
    • Melting Point Standard: It is frequently used to calibrate temperature controllers in solid-state NMR probes due to its sharp phase transition at ~80 °C.[1]

    NMRLogicSampleTarget AnalyteProbeNMR ProbeSample->ProbeDureneDurene-d14(Matrix/Standard)Durene->ProbeSpectrum1H SpectrumProbe->SpectrumAnalyte Signals Only(Durene is Silent)LockDeuterium LockProbe->LockStrong D Signalfrom Durene-d14

    Figure 2: The functional role of Durene-d14 in NMR spectroscopy, acting as a silent matrix agent or lock substance.[1][3]

    Emergency Response & Waste Management

    Fire Fighting Measures
    • Flash Point: 73 °C.[1]

    • Media: Water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.[1]

    • Specific Hazard: As a solid, it can sublime in a fire, creating flammable vapors.[1] Firefighters must use SCBA.[1]

    Accidental Release (Spill)[1]
    • Isolation: Remove all ignition sources.[1]

    • Containment: Do not sweep dry dust if possible to avoid static generation.[1] Use a wet method or vacuum with HEPA filtration if the material is not burning.[1]

    • Decontamination: Clean surface with an acetone-dampened cloth followed by soapy water.[1]

    Disposal[1]
    • Do not flush to sewer. Durene is highly toxic to aquatic life (H410).[1]

    • Incineration: Material should be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7269, 1,2,4,5-Tetramethylbenzene.[1] Retrieved from [Link][1]

    • Pharmaffiliates. 1,2,4,5-Tetramethylbenzene D14 Reference Standard. Retrieved from [Link][1]

    • Roberts, G. C. K. (2000). Applications of NMR in drug discovery.[1] Drug Discovery Today, 5(6), 230-240.[1] Retrieved from [Link]

    An In-Depth Technical Guide to the Synthesis and Preparation of 1,2,4,5-Tetramethylbenzene-d14

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Significance of Deuterated Aromatics in Modern Research

    In the landscape of contemporary scientific research, particularly within drug discovery and materials science, the strategic incorporation of deuterium into organic molecules has emerged as a pivotal tool. Deuteration, the replacement of protium (¹H) with its heavier, stable isotope deuterium (²H or D), can profoundly influence a molecule's physicochemical properties without altering its fundamental chemical reactivity. This isotopic substitution is particularly impactful in aromatic systems, where the enhanced stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to significant kinetic isotope effects. These effects are harnessed to slow metabolic degradation of drug candidates, thereby improving their pharmacokinetic profiles, and to enhance the performance and longevity of organic electronic materials.[1]

    This guide provides a comprehensive overview of the synthesis and preparation of 1,2,4,5-tetramethylbenzene-d14, a perdeuterated analog of durene. Durene, a simple and highly symmetric aromatic hydrocarbon, serves as a valuable building block in various chemical syntheses.[2] Its deuterated counterpart, 1,2,4,5-tetramethylbenzene-d14, is of significant interest as an internal standard in mass spectrometry-based analytical methods, a tracer in mechanistic studies of chemical reactions, and a precursor for the synthesis of more complex deuterated molecules.

    This document will delve into the foundational principles of hydrogen-deuterium (H/D) exchange reactions, explore various catalytic systems, and present a detailed, field-proven protocol for the synthesis of 1,2,4,5-tetramethylbenzene-d14. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the synthetic strategy.

    Synthetic Strategies for the Perdeuteration of 1,2,4,5-Tetramethylbenzene

    The synthesis of 1,2,4,5-tetramethylbenzene-d14 necessitates the exchange of all fourteen hydrogen atoms (two on the aromatic ring and twelve on the four methyl groups) for deuterium atoms. This is typically achieved through catalytic hydrogen-deuterium (H/D) exchange reactions, where a deuterium source, most commonly deuterium oxide (D₂O), is employed in the presence of a suitable catalyst.[3][4] The choice of catalyst and reaction conditions is critical to achieving high levels of deuterium incorporation.

    Several catalytic systems have been developed for the deuteration of aromatic compounds, each with its own advantages and limitations. These can be broadly categorized as:

    • Heterogeneous Catalysis: Noble metal catalysts, such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), are widely used for H/D exchange reactions.[3] These catalysts are typically robust, easily separable from the reaction mixture, and can be recycled. The reaction is often carried out at elevated temperatures and pressures to facilitate the exchange.

    • Homogeneous Catalysis: Transition metal complexes, such as those based on iridium, rhodium, and ruthenium, can catalyze H/D exchange under milder conditions.[5] These catalysts are often more selective but can be more challenging to separate from the product.

    • Acid/Base Catalysis: Strong acids or bases can promote H/D exchange, particularly for activated aromatic rings. However, these conditions can sometimes lead to side reactions and may not be suitable for all substrates.

    • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate H/D exchange reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[6]

    For the perdeuteration of 1,2,4,5-tetramethylbenzene, a robust method that can facilitate exchange at both the aromatic and benzylic positions is required. A heterogeneous catalytic approach using a noble metal catalyst in the presence of D₂O at elevated temperatures and pressures presents a reliable and scalable strategy.

    Experimental Protocol: Synthesis of 1,2,4,5-Tetramethylbenzene-d14

    This section provides a detailed, step-by-step methodology for the synthesis of 1,2,4,5-tetramethylbenzene-d14 via a heterogeneous catalytic H/D exchange reaction.

    Materials and Reagents
    Reagent/MaterialGradeSupplier
    1,2,4,5-Tetramethylbenzene (Durene)≥98%Sigma-Aldrich
    Deuterium Oxide (D₂O)99.9 atom % DCambridge Isotope Laboratories
    Palladium on Carbon (10 wt. % Pd)Sigma-Aldrich
    Ethyl AcetateAnhydrous, 99.8%Sigma-Aldrich
    Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
    High-Pressure AutoclaveStainless SteelParr Instrument Company
    Step-by-Step Methodology
    • Reactor Preparation: A high-pressure stainless steel autoclave is thoroughly cleaned and dried.

    • Charging the Reactor: To the autoclave, add 1,2,4,5-tetramethylbenzene (1.00 g, 7.45 mmol), 10% palladium on carbon (0.10 g, 10 wt. %), and deuterium oxide (20 mL).

    • Sealing and Purging: The autoclave is securely sealed. The headspace is then purged three times with an inert gas, such as argon or nitrogen, to remove any residual air.

    • Pressurization and Heating: The autoclave is pressurized with hydrogen gas (H₂) to approximately 20 bar. The reaction mixture is then heated to 150-180 °C with vigorous stirring. The rationale for using H₂ is to activate the palladium catalyst, which facilitates the subsequent H/D exchange with D₂O.

    • Reaction Monitoring: The reaction is allowed to proceed for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots (if the reactor setup allows), extracting the product into an organic solvent, and analyzing by ¹H NMR spectroscopy to observe the disappearance of the proton signals.

    • Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is carefully released in a well-ventilated fume hood.

    • Product Extraction: The reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate (3 x 30 mL).

    • Drying and Filtration: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), and the drying agent is removed by filtration.

    • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,2,4,5-tetramethylbenzene-d14.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the final product as a white crystalline solid.

    Self-Validating System and Trustworthiness

    The described protocol incorporates a self-validating system to ensure the integrity of the synthesis. The progress and completion of the deuteration are monitored by ¹H NMR spectroscopy, a highly reliable analytical technique. The disappearance of the proton signals corresponding to the aromatic and methyl protons of durene provides direct evidence of successful deuterium incorporation. Furthermore, the final product's identity and isotopic purity can be unequivocally confirmed by a combination of analytical techniques:

    • ¹H NMR Spectroscopy: To confirm the absence of residual protons.

    • ²H NMR Spectroscopy: To confirm the presence and location of deuterium atoms.

    • Mass Spectrometry (MS): To determine the molecular weight of the deuterated product and calculate the percentage of deuterium incorporation. The mass spectrum of the fully deuterated product will show a molecular ion peak at m/z = 148, corresponding to C₁₀D₁₄.

    This multi-faceted analytical approach provides a robust validation of the synthetic outcome, ensuring a high degree of confidence in the final product.

    Data Presentation

    Table 1: Expected Yield and Purity of 1,2,4,5-Tetramethylbenzene-d14

    ParameterExpected Value
    Yield 85-95%
    Isotopic Purity >98 atom % D
    Chemical Purity (by GC) >99%
    Appearance White crystalline solid
    Melting Point 79-81 °C

    Visualization of the Synthetic Workflow

    Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents 1,2,4,5-Tetramethylbenzene (Durene) Deuterium Oxide (D₂O) 10% Pd/C Catalyst Start->Reagents Reactor High-Pressure Autoclave Reagents->Reactor Conditions Heat to 150-180 °C Pressurize with H₂ (20 bar) Stir for 24-48 h Reactor->Conditions Extraction Extract with Ethyl Acetate Conditions->Extraction Reaction Completion Drying Dry over Na₂SO₄ Extraction->Drying Evaporation Remove Solvent Drying->Evaporation Purification Recrystallization Evaporation->Purification Analysis ¹H NMR ²H NMR Mass Spectrometry Purification->Analysis Product 1,2,4,5-Tetramethylbenzene-d14 Analysis->Product

    Caption: Synthetic workflow for 1,2,4,5-Tetramethylbenzene-d14.

    Conclusion

    The synthesis of 1,2,4,5-tetramethylbenzene-d14 via catalytic hydrogen-deuterium exchange is a robust and efficient method for producing this valuable isotopically labeled compound. The protocol outlined in this guide, leveraging a heterogeneous palladium catalyst and deuterium oxide, provides a clear and reproducible pathway for researchers in various scientific disciplines. The inherent self-validating nature of the analytical techniques employed ensures the high quality and isotopic purity of the final product, making it a reliable tool for applications in drug development, mechanistic studies, and materials science. The principles and methodologies described herein can also be adapted for the deuteration of other aromatic compounds, contributing to the broader accessibility of these important research materials.

    References

    • Organic Syntheses. Durene. [Link]

    • PubChem. Durene. [Link]

    • FooDB. 1,2,4,5-tetramethylbenzene. [Link]

    • Google Patents. Process for producing 1,2,4,5-tetramethylbenzene.
    • RSC Publishing. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts. [Link]

    • MDPI. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). [Link]

    • NIST WebBook. Benzene, 1,2,4,5-tetramethyl-. [Link]

    • PubMed. Rapid, microwave-assisted perdeuteration of polycyclic aromatic hydrocarbons. [Link]

    • ResearchGate. Total Syntheses of Deuterated Drugs: A Comprehensive Review. [Link]

    • Bentham Science. Clinical Application and Synthesis Methods of Deuterated Drugs. [Link]

    • PubMed Central. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. [Link]

    • ResearchGate. Recent Advances in the Synthesis of Deuterium-Labeled Compounds. [Link]

    • UniSysCat. New deuteration protocol for preparing NMR solvents. [Link]

    • ChemRxiv. Perdeuteration of Arenes in Pharmaceuticals by SEAr Mechanism with Heavy Water Using pTSA Catalyst. [Link]

    • ResearchGate. Mild, Selective Ru-Catalyzed Deuteration Using D2O as a Deuterium Source. [Link]

    • ResearchGate. Aromatic H/D Exchange Reaction Catalyzed by Groups 5 and 6 Metal Chlorides. [Link]

    • ChemRxiv. Deuteration of Arenes via Pd-Catalyzed C–H Activation – A Lesson in Nondirected C–H Activation, Isotopic Labelling and NMR Characterization. [Link]

    • NIH. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. [Link]

    • Semantic Scholar. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. [Link]

    Sources

    A Comprehensive Technical Guide to 1,2,4,5-Tetramethylbenzene-d14 for Researchers and Drug Development Professionals

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction

    1,2,4,5-Tetramethylbenzene-d14, also known as Durene-d14, is the deuterated analogue of 1,2,4,5-tetramethylbenzene (Durene). In this isotopically labeled compound, the fourteen hydrogen atoms on the aromatic ring and the four methyl groups are replaced with deuterium. This substitution of hydrogen with its heavier, stable isotope imparts a higher molecular weight (148.31 g/mol for the fully deuterated form) compared to the non-labeled counterpart (134.22 g/mol )[1]. This mass difference is the cornerstone of its utility in various analytical and research applications, without significantly altering its chemical properties. This guide offers a detailed exploration of 1,2,4,5-Tetramethylbenzene-d14 for researchers, scientists, and professionals in drug development, focusing on its commercial availability, technical specifications, and practical applications.

    Commercial Suppliers and Technical Specifications

    For researchers and drug development professionals, sourcing high-quality, well-characterized 1,2,4,5-Tetramethylbenzene-d14 is paramount. Several reputable suppliers specialize in deuterated compounds and offer this product with varying specifications. Below is a comparative overview of the primary commercial suppliers.

    SupplierProduct NumberAvailable QuantitiesIsotopic Purity (atom % D)CAS NumberAdditional Information
    C/D/N Isotopes D-02690.25 g, 0.5 g9815502-50-8Store at room temperature. Stable under recommended storage conditions. Re-analysis recommended after three years.[1]
    Sigma-Aldrich Not specifiedAvailable in industrial and pre-pack quantities98Not specifiedApplications include quality control reference standards, mass spectrometry calibration, chemical synthesis of labeled compounds, and advanced materials research.
    LGC Standards Not specifiedNot specifiedNot specifiedNot specifiedAvailable as a certified reference material.

    Note: It is crucial for researchers to request and review the Certificate of Analysis (CoA) from the supplier before purchase to obtain lot-specific data on purity, isotopic enrichment, and any potential impurities.

    Synthesis of 1,2,4,5-Tetramethylbenzene-d14

    The synthesis of 1,2,4,5-Tetramethylbenzene-d14 typically involves the deuteration of its non-labeled precursor, 1,2,4,5-Tetramethylbenzene. A common and effective method is heterogeneous catalysis.

    A published synthetic route describes the deuteration of 1,2,4,5-Tetramethylbenzene using deuterium gas (D₂) in the presence of a 5% palladium-platinum on carbon catalyst. The reaction is carried out in heavy water (D₂O) at a temperature of 180°C for 24 hours. This method has been reported to achieve a high yield of the deuterated product.

    Experimental Protocol: Catalytic Deuteration of 1,2,4,5-Tetramethylbenzene

    Materials:

    • 1,2,4,5-Tetramethylbenzene

    • 5% Palladium-Platinum on Carbon

    • Deuterium gas (D₂)

    • Heavy water (D₂O)

    • High-pressure reactor

    Procedure:

    • In a high-pressure reactor, combine 1,2,4,5-Tetramethylbenzene and the 5% palladium-platinum on carbon catalyst.

    • Add heavy water (D₂O) to the reactor.

    • Pressurize the reactor with deuterium gas (D₂).

    • Heat the reaction mixture to 180°C and maintain for 24 hours with constant stirring.

    • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

    • Extract the product from the reaction mixture using an appropriate organic solvent.

    • Purify the crude product, for example, by recrystallization or chromatography, to obtain pure 1,2,4,5-Tetramethylbenzene-d14.

    • Confirm the identity and isotopic enrichment of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    Diagram of the Synthesis Workflow:

    G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Quality Control start1 1,2,4,5-Tetramethylbenzene reaction High-Pressure Reactor 180°C, 24h start1->reaction start2 5% Pd-Pt/C Catalyst start2->reaction start3 Deuterium Gas (D₂) start3->reaction start4 Heavy Water (D₂O) start4->reaction extraction Solvent Extraction reaction->extraction purification Purification (e.g., Recrystallization) extraction->purification analysis NMR & Mass Spectrometry purification->analysis end_product 1,2,4,5-Tetramethylbenzene-d14 analysis->end_product

    Caption: Workflow for the synthesis of 1,2,4,5-Tetramethylbenzene-d14.

    Key Applications in Research and Development

    The primary utility of 1,2,4,5-Tetramethylbenzene-d14 stems from its isotopic labeling, making it a valuable tool in a range of scientific disciplines.

    Internal Standard for Mass Spectrometry

    Deuterated compounds are widely used as internal standards in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] Because 1,2,4,5-Tetramethylbenzene-d14 is chemically almost identical to its non-deuterated counterpart, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[2] However, due to its higher mass, it can be distinguished from the non-labeled analyte.

    This allows for accurate quantification of 1,2,4,5-Tetramethylbenzene in complex matrices by correcting for sample loss during preparation and variations in instrument response.[2] The use of a deuterated internal standard is a robust method to enhance the accuracy and precision of analytical measurements.[3]

    Diagram of Internal Standard Application:

    G cluster_sample Sample Preparation cluster_analysis LC-MS/GC-MS Analysis cluster_quant Quantification sample Analyte (1,2,4,5-Tetramethylbenzene) spiked_sample Spiked Sample sample->spiked_sample is Internal Standard (1,2,4,5-Tetramethylbenzene-d14) is->spiked_sample chromatography Chromatographic Separation (Co-elution) spiked_sample->chromatography ms Mass Spectrometry (Detection of m/z) chromatography->ms ratio Peak Area Ratio (Analyte / IS) ms->ratio quantification Accurate Quantification ratio->quantification

    Caption: Use of 1,2,4,5-Tetramethylbenzene-d14 as an internal standard.

    Mechanistic Studies in Catalysis and Organic Synthesis
    • C-H activation studies: Investigating the mechanisms of metal-catalyzed C-H activation on the aromatic ring or the methyl groups.

    • Oxidation reactions: Determining the rate-limiting step in the oxidation of the methyl groups or the aromatic ring.

    NMR Spectroscopy

    In ¹H NMR spectroscopy, deuterated solvents are used to dissolve the analyte without producing interfering signals. While 1,2,4,5-Tetramethylbenzene-d14 is a solid at room temperature, its non-deuterated counterpart is a component of some organic mixtures. In such cases, the deuterated version could serve as a non-interfering matrix component for specialized NMR studies. More commonly, the distinct NMR signature of any residual protons in a highly deuterated compound can be used for calibration or as a reference point in complex spectra.

    Safety and Handling

    1,2,4,5-Tetramethylbenzene-d14 is a flammable solid.[1] Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on safe handling, storage, and disposal.

    Conclusion

    1,2,4,5-Tetramethylbenzene-d14 is a valuable isotopically labeled compound with important applications in analytical chemistry, particularly as an internal standard for mass spectrometry. Its commercial availability from specialized suppliers ensures that researchers have access to this critical tool for enhancing the accuracy and reliability of their quantitative analyses. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable scientists and drug development professionals to effectively leverage this compound in their research endeavors.

    References

    • Resolve Mass Spectrometry. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

    • Unchained Labs. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. [Link]

    • PubChem. Durene. [Link]

    • PubMed. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. [Link]

    Sources

    Methodological & Application

    Application Note: High-Precision Quantification of Alkylbenzenes in Environmental Matrices using 1,2,4,5-Tetramethylbenzene-d14

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Environmental analysis of soil and water for petroleum hydrocarbons often suffers from significant matrix interference and extraction inefficiencies. 1,2,4,5-Tetramethylbenzene-d14 (Durene-d14) serves as a critical Internal Standard (IS) or Surrogate Standard (SS) for the quantification of alkylbenzenes and semi-volatile organic compounds (SVOCs).

    Unlike external calibration methods, which fail to account for analyte loss during sample preparation, the application of Durene-d14 enables Isotope Dilution Mass Spectrometry (IDMS) . This technique corrects for extraction recovery, thermal degradation, and instrument sensitivity drift in real-time, providing data quality compliant with rigorous regulatory frameworks such as EPA Method 8270E .

    Technical Principle: The Isotope Dilution Advantage

    The core mechanism relies on the chemical equivalence but physical distinctness of the deuterated isotopologue.

    • Extraction Correction: Durene-d14 is spiked into the sample matrix prior to extraction. Because it possesses near-identical solubility and polarity to native alkylbenzenes, any loss of native analyte during solvent extraction or concentration is mirrored by the loss of Durene-d14.

    • Chromatographic Behavior: Deuterated compounds typically exhibit a slightly shorter retention time (the "Inverse Isotope Effect") compared to their native counterparts on non-polar capillary columns (e.g., 5% Phenyl-methylpolysiloxane). This slight separation prevents cross-talk while maintaining identical ionization conditions.

    • Mass Spectral Discrimination: The fully deuterated aromatic ring and methyl groups shift the molecular weight from 134.22 (Native) to ~148.3 (d14). This +14 amu shift allows for interference-free detection in Selected Ion Monitoring (SIM) mode.

    Visual 1: IDMS Workflow Logic

    IDMS_Workflow cluster_logic Correction Mechanism Sample Environmental Sample (Soil/Water) Spike Spike with Durene-d14 Sample->Spike  t=0 Extract Solvent Extraction (USE/Soxhlet) Spike->Extract  Equilibration Concentrate Concentration (N2 Blowdown) Extract->Concentrate  Loss Correction GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Ratio Calculation (Native Area / d14 Area) GCMS->Data  Quantification

    Figure 1: The Isotope Dilution workflow ensures that physical losses during extraction (dashed box) are mathematically cancelled out during the final ratio calculation.

    Material Specifications & Safety

    Compound: 1,2,4,5-Tetramethylbenzene-d14 (Durene-d14) CAS Registry: 1398065-63-8 (Generic deuterated form) / 95-93-2 (Native parent) Chemical Formula:

    
    Molecular Weight:  ~148.31  g/mol
    Physical State:  Solid (White crystals). Note: Sublimes easily.
    
    PropertySpecificationCritical Note
    Isotopic Purity
    
    
    atom D
    Essential to prevent contribution to native m/z 134 signal.
    Solubility DCM, Acetone, MethanolStock solutions should be prepared in DCM for stability.
    Storage
    
    
    , Dark
    Prevent sublimation and photo-degradation.
    Toxicity Irritant, Aquatic ToxinHandle in fume hood; prevent release to drains.

    Protocol 1: Sample Preparation (Solid Matrix)

    This protocol is adapted from EPA Method 3550C (Ultrasonic Extraction) optimized for alkylbenzene recovery.

    Reagents
    • Extraction Solvent: Methylene Chloride (DCM) / Acetone (1:1 v/v).

    • Drying Agent: Anhydrous Sodium Sulfate (baked at 400°C for 4 hrs).

    • Spiking Solution: 50 µg/mL Durene-d14 in Acetone.

    Step-by-Step Methodology
    • Sample Weighing: Weigh 30 g of homogenized soil/sediment into a 100 mL glass extraction vessel.

    • Drying: Add 30 g of anhydrous sodium sulfate and mix until a free-flowing powder is obtained.

    • Spiking (CRITICAL):

      • Add 100 µL of the Durene-d14 Spiking Solution directly onto the sample matrix.

      • Scientific Rationale: Spiking before solvent addition allows the IS to adsorb to active sites on the soil, mimicking the native analyte's state.

    • Extraction:

      • Add 60 mL of DCM/Acetone (1:1).

      • Sonicate for 3 minutes (Output: 20W/mL).

      • Repeat solvent addition and sonication twice.

    • Filtration & Concentration:

      • Filter extracts through Whatman No. 41 paper.

      • Concentrate using a Kuderna-Danish (K-D) concentrator or Nitrogen Evaporator to a final volume of 1.0 mL.

      • Caution: Do not evaporate to dryness. Alkylbenzenes are semi-volatile and will be lost.

    Protocol 2: GC-MS Analysis Parameters

    Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS. Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

    Gas Chromatography Conditions[1][2][3][4][5][6][7][8]
    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

    • Oven Program:

      • Initial: 40°C (hold 2 min)

      • Ramp 1: 10°C/min to 150°C

      • Ramp 2: 25°C/min to 300°C (hold 3 min)

    Mass Spectrometry (SIM Mode)

    To achieve maximum sensitivity, use Selected Ion Monitoring (SIM).

    CompoundRetention Time (approx)Target Ion (Quant)Qualifier Ion 1Qualifier Ion 2
    Durene (Native) 10.45 min119
    
    
    134
    
    
    91
    Durene-d14 (IS) 10.42 min130
    
    
    148
    
    
    98

    Note: The retention time of d14 is typically 0.02–0.05 min earlier than the native compound due to the deuterium isotope effect.

    Visual 2: Mass Spectral Logic

    MS_Logic Molecule Durene-d14 Molecule (C10D14) IonSource EI Source (70eV) Molecule->IonSource Frag Fragmentation IonSource->Frag Ion_M Molecular Ion m/z 148 (M+) Frag->Ion_M Low Abundance Ion_Base Base Peak m/z 130 (M - CD3) Frag->Ion_Base High Abundance (Quant Ion) Detector SIM Detection Window (125 - 150 amu) Ion_M->Detector Ion_Base->Detector

    Figure 2: Fragmentation pathway for Durene-d14. The loss of a deuterated methyl group (CD3, mass 18) from the parent ion (148) results in the base peak at m/z 130.

    Data Analysis & Quality Control

    Response Factor Calculation

    Quantification must be performed using the Relative Response Factor (RRF) method.

    
    
    

    Where:

    • 
       = Area of native analyte characteristic ion (m/z 119).
      
    • 
       = Area of Durene-d14 characteristic ion (m/z 130).
      
    • 
       = Concentration of native standard.
      
    • 
       = Concentration of Durene-d14.
      
    Acceptance Criteria (Self-Validating System)
    • IS Recovery: The calculated recovery of Durene-d14 in samples must fall between 50% and 150% of the calibration standard response.

      • < 50%: Indicates matrix suppression or extraction failure. Re-extract.

      • > 150%: Indicates co-eluting interference or solvent evaporation errors.

    • Retention Time Shift: The RT of Durene-d14 in the sample must be within ±0.06 min of the daily calibration standard.

    Troubleshooting Common Issues

    IssueProbable CauseCorrective Action
    Low IS Recovery High organic content in soil (peat/clay) adsorbing the IS.Perform additional sonication cycles; switch solvent to 1:1 DCM/Acetone.
    Signal Saturation Concentration step evaporated to dryness.Durene is semi-volatile. Use a gentle N2 stream and stop at 0.5-1.0 mL.
    H/D Exchange Active sites in the GC inlet liner.Replace liner with a deactivated, wool-packed liner. Deuterium can exchange with Hydrogen on active silanols.
    Co-elution Complex fuel matrix (Diesel/Jet Fuel).Use a secondary qualifier ion (m/z 148) to confirm peak purity.

    References

    • U.S. Environmental Protection Agency. (2018).[1] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2][1] SW-846 Update VI. [1]

    • U.S. Environmental Protection Agency. (2007). Method 3550C: Ultrasonic Extraction. SW-846 Update IV.

    • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1,2,4,5-Tetramethylbenzene.[3][4] NIST Chemistry WebBook, SRD 69.[3]

    • Sigma-Aldrich. (2023).[5] Product Specification: 1,2,4,5-Tetramethylbenzene-d14.(Note: General reference for physical properties).

    Sources

    Advanced Protocol: 1,2,4,5-Tetramethylbenzene-d14 as a Surrogate for Alkylated PAH Forensics

    [1][2][3]

    Part 1: Executive Summary & Technical Rationale[2][3]

    The Analytical Gap

    Standard environmental protocols (e.g., EPA Method 8270) utilize deuterated parent PAHs (like Naphthalene-d8 or Acenaphthene-d10) as surrogate standards.[1][2] While effective for regulatory compliance of unsubstituted PAHs, these standards often fail to accurately model the physicochemical behavior of alkylated homologs (e.g., C3-naphthalenes, C4-benzenes).[3][1][2]

    These alkylated species are critical in environmental forensics (oil spill source identification) and petroleomics .[1] They possess higher lipophilicity (LogP) and different volatility profiles than their parent rings.[1]

    The Solution: 1,2,4,5-Tetramethylbenzene-d14 (Durene-d14)

    1,2,4,5-Tetramethylbenzene-d14 serves as a precision "bridge" surrogate.[3][1][2] Its structure—a benzene ring sterically crowded with four deuterated methyl groups—mimics the phase-partitioning behavior of alkylated aromatics more closely than bare deuterated rings.[1][2]

    Key Advantages:

    • Volatility Matching: Its boiling point (~196°C) and vapor pressure place it exactly in the critical transition zone between Volatile Organic Compounds (VOCs) and Semi-Volatile Organic Compounds (SVOCs), a region prone to evaporative losses during sample concentration.[1]

    • Lipophilic Accuracy: The tetramethyl substitution increases LogP, aligning extraction recovery rates with alkyl-substituted targets (C3-C4 benzenes and C1-C2 naphthalenes).[1][2]

    • Mass Spectral Clarity: The fully deuterated isotopolog shifts the molecular ion to m/z 148 (vs. m/z 134 for native Durene), providing a clean quantitation mass in complex hydrocarbon matrices.[1]

    Part 2: Experimental Protocol

    Materials & Reagents[3]
    • Surrogate Stock: 1,2,4,5-Tetramethylbenzene-d14 (>98 atom% D), 2,000 µg/mL in Dichloromethane (DCM).[3][1][2]

    • Internal Standard (IS): Perylene-d12 or Chrysene-d12 (for retention time locking).[1][2]

    • Extraction Solvents: Dichloromethane (DCM), Acetone, Hexane (Pesticide Grade).[3][1]

    • Matrix: Water, Sediment, or Biological Tissue.[3][1][2]

    Standard Preparation Strategy

    Critical Step: Do not mix Durene-d14 with the Internal Standard (IS) solution.[1] It must be added prior to extraction to function as a Surrogate.

    Solution TypeComponentConcentrationPurpose
    Surrogate Spiking Mix 1,2,4,5-Tetramethylbenzene-d1450 µg/mL in AcetoneAdded to sample before extraction to monitor recovery.[3][1][2]
    Internal Standard Mix Chrysene-d1240 µg/mL in DCMAdded to extract before injection for quantitation.[1][2]
    Sample Preparation Workflow (Sediment/Soil)
    • Weighing: Weigh 10g of homogenized sediment into a 50 mL PTFE centrifuge tube.

    • Drying: Add anhydrous sodium sulfate (Na₂SO₄) until a free-flowing powder is obtained.

    • Spiking (The Critical Control Point):

      • Add 100 µL of the Surrogate Spiking Mix (Durene-d14) directly onto the sample matrix.[1]

      • Note: Allow to equilibrate for 15 minutes to mimic matrix binding.

    • Extraction:

      • Add 20 mL DCM:Acetone (1:1).

      • Sonicate (Ultrasonic Bath) for 20 minutes OR use Pressurized Fluid Extraction (PFE).[1]

    • Concentration:

      • Filter extract through Na₂SO₄.[1]

      • Concentrate to 1 mL using a Kuderna-Danish (K-D) concentrator or Nitrogen Blowdown (TurboVap).[1][2]

      • Caution: Durene-d14 is sensitive to "dryness."[1][2] Never evaporate to dryness. Stop at 0.5 mL.

    • Final Adjustment: Add Internal Standard (IS) and adjust final volume to 1.0 mL with Hexane.

    Part 3: Instrumental Analysis (GC-MS)

    Gas Chromatography Parameters
    • System: Agilent 7890/5977 or equivalent.

    • Column: DB-5ms UI or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1][2]

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Inlet: Splitless mode @ 280°C. Purge flow 50 mL/min at 1.0 min.

    Temperature Program (Optimized for Alkyl-PAH Separation):

    • Hold: 40°C for 2 min (Traps volatiles/Durene).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 310°C.

    • Hold: 310°C for 5 min.

    Mass Spectrometry (SIM Mode)

    To achieve maximum sensitivity for forensics, use Selected Ion Monitoring (SIM) .[3][1]

    CompoundTypeQuant Ion (m/z)Qualifier Ions (m/z)Approx RT (min)
    1,2,4,5-Tetramethylbenzene-d14 Surrogate 148.2 147, 1309.5 - 10.5
    NaphthaleneTarget128127, 1028.2
    C1-NaphthalenesTarget142141, 11510.8 - 11.5
    C2-NaphthalenesTarget156155, 14112.5 - 13.5

    Note: Durene-d14 typically elutes after Naphthalene but before 2-Methylnaphthalene, filling the quality control gap for light alkylated species.[3][1][2]

    Part 4: Visualization & Logic[3]

    Surrogate Logic Diagram

    This diagram illustrates why Durene-d14 is the superior choice for alkylated species compared to traditional surrogates.[1][2]

    SurrogateLogicTargetTarget: Alkylated PAHs(e.g., C2-Naphthalene)Prop2High Lipophilicity(LogP ~4.0)Target->Prop2Target PropertiesTradSurrTraditional Surrogate(Naphthalene-d8)Prop1Low Lipophilicity(LogP ~3.3)TradSurr->Prop1PhysicochemicalMismatchNewSurrAdvanced Surrogate(Durene-d14)NewSurr->Prop2PhysicochemicalMatchResult1Poor Extraction Correlation(Underestimates Recovery)Prop1->Result1Result2High Extraction Correlation(Accurate Correction)Prop2->Result2

    Caption: Durene-d14 provides a "Lipophilic Match" to alkylated targets, ensuring recovery calculations reflect true analyte behavior.

    Analytical Workflow

    WorkflowSampleSample Homogenization(10g Sediment)SpikeSPIKE SURROGATEAdd 100µL Durene-d14Sample->SpikeExtractSolvent Extraction(DCM:Acetone 1:1)Spike->ExtractConcConcentration (K-D)DO NOT DRY COMPLETELYExtract->ConcISAdd Internal Standard(Chrysene-d12)Conc->ISGCMSGC-MS Analysis(SIM Mode: m/z 148)IS->GCMSQCCalculate Recovery %(Acceptance: 60-120%)GCMS->QC

    Caption: Step-by-step analytical workflow emphasizing the critical spiking and concentration steps.

    Part 5: Quality Control & Validation

    Acceptance Criteria

    Due to the semi-volatile nature of Durene-d14, recovery limits are slightly wider than heavy PAHs but tighter than volatiles.[1]

    • Water Matrix: 60% – 120%[2]

    • Solid Matrix: 50% – 115%[2]

    • Relative Response Factor (RRF): Must be > 0.80 (vs. Internal Standard).

    Troubleshooting Low Recovery (<50%)
    • Evaporation Loss: The most common failure mode.[1] If Durene-d14 recovery is low but Chrysene-d12 (IS) is stable, the sample was likely blown down to dryness during the concentration step.[1][2] Action: Retain 0.5 mL solvent keeper.

    • Matrix Suppression: In high-organic soils (peat), Durene-d14 may bind irreversibly.[1][2] Action: Use Pressurized Fluid Extraction (PFE) at higher temperatures (100°C).

    References

    • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 1,2,4,5-Tetramethylbenzene. NIST Chemistry WebBook, SRD 69.[3][1] [Link][1]

    • United States Environmental Protection Agency (EPA). (2014).[1] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[1][2] [Link][1]

    Application Note: High-Precision Quantitation of Durene using Deuterated Internal Standardization (Durene-d14)

    Author: BenchChem Technical Support Team. Date: February 2026

    This Application Note is designed for analytical chemists and pharmaceutical scientists requiring high-precision quantification of alkylbenzenes, specifically 1,2,4,5-tetramethylbenzene (Durene), in complex matrices.

    Executive Summary & Scientific Rationale

    In the analysis of alkylbenzenes, matrix interference and ionization suppression often compromise accuracy. This guide details the deployment of 1,2,4,5-tetramethylbenzene-d14 (Durene-d14) as a stable isotope internal standard (IS).

    Unlike structural analogs (e.g., pentamethylbenzene), Durene-d14 shares identical chemical properties with the analyte but possesses a distinct mass signature (

    
     Da). This allows for Stable Isotope Dilution Assay (SIDA) , the gold standard for quantification. The method exploits the Chromatographic Isotope Effect , where the deuterated isotopologue exhibits a marginally shorter retention time on non-polar phases due to the reduced London dispersion forces of C-D bonds compared to C-H bonds.
    

    Target Applications:

    • Pharmaceuticals: Quantification of residual solvent/mutagenic impurities in APIs.

    • Toxicology: Monitoring metabolic exposure in biological fluids.

    • Petrochemical: Fingerprinting of higher-order alkylbenzenes in fuel fractions.

    Properties of the Analytical System

    Analyte vs. Internal Standard

    The substitution of all 14 hydrogen atoms with deuterium significantly shifts the molecular weight, preventing "cross-talk" in the mass spectrometer while maintaining similar extraction efficiencies.

    PropertyAnalyte: Durene (d0)Internal Standard: Durene-d14
    CAS Number 95-93-2139806-64-3 (approx)
    Formula
    
    
    
    
    Molecular Weight 134.22 g/mol 148.30 g/mol
    Quantification Ion (SIM) m/z 134 (M+)m/z 148 (M+)
    Qualifier Ion m/z 119 (
    
    
    )
    m/z 130 (
    
    
    )
    Retention Time (
    
    
    )
    Reference (
    
    
    )
    
    
    to
    
    
    min (System dependent)

    Protocol A: Residual Impurity Analysis in API (Headspace GC-MS)

    Objective: Quantify trace durene residues in drug substances. Durene is a precursor in specific synthesis pathways and must be controlled due to potential toxicity.

    Reagents & Preparation
    • Stock Solution A (Analyte): 1.0 mg/mL Durene in DMSO.

    • Stock Solution B (IS): 1.0 mg/mL Durene-d14 in DMSO.

    • Working Standard: Dilute A and B in water/DMSO (90:10) to create a calibration curve (1–1000 ng/mL), keeping IS constant at 100 ng/mL.

    Sample Preparation (Headspace)
    • Weighing: Accurately weigh 50 mg of API into a 20 mL headspace vial.

    • Dissolution: Add 5 mL of Diluent (Water/DMSO 90:10 containing 100 ng/mL Durene-d14).

    • Sealing: Immediately cap with a PTFE/Silicone septum and crimp.

    • Equilibration: Incubate at 80°C for 30 minutes with agitation (500 rpm).

    Instrumental Parameters (GC-MS)
    • System: Agilent 7890B GC / 5977B MSD (or equivalent).

    • Column: DB-624 Ultra Inert (30 m × 0.25 mm × 1.4 µm). Rationale: Thicker film required for volatile retention and separation from solvent.

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Oven Program:

      • 40°C (hold 2 min)

      • Ramp 10°C/min to 140°C

      • Ramp 25°C/min to 240°C (hold 3 min)

    • MS Detection: SIM Mode (Selected Ion Monitoring).

      • Window: 8.00 – 12.00 min.

      • Dwell Time: 50 ms per ion.

    Data Analysis Logic

    Calculate the Response Ratio (

    
    ) for every sample:
    
    
    
    
    Note: Using the ratio compensates for variations in headspace equilibration efficiency and injection volume.

    Protocol B: Bioanalysis in Plasma (SPME-GC-MS)

    Objective: Detect durene exposure in biological samples. This protocol uses Solid Phase Microextraction (SPME) for high sensitivity without solvent waste.

    Workflow Visualization

    The following diagram illustrates the automated SPME workflow, highlighting the critical "Isotopic Lock" provided by Durene-d14.

    SPME_Workflow Sample Plasma Sample (200 µL) IS_Add Add IS Spike (Durene-d14) Sample->IS_Add Internal Standardization Incubate Incubation 60°C, 10 min IS_Add->Incubate Equilibration SPME SPME Extraction (DVB/CAR/PDMS Fiber) Incubate->SPME Headspace adsorption Desorb GC Inlet Desorption 250°C, Splitless SPME->Desorb Injection Separation GC Separation (Isotope Shift) Desorb->Separation Detection MS Detection (m/z 134 & 148) Separation->Detection Data Acquisition

    Caption: Automated SPME-GC-MS workflow. The Durene-d14 Internal Standard tracks the analyte through the extraction barrier, correcting for fiber adsorption variability.

    Step-by-Step Methodology
    • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. Rationale: The triple-phase fiber covers the wide polarity range of metabolic matrices while retaining the non-polar durene.

    • Sample Prep:

      • Aliquot 200 µL plasma into a 10 mL vial.

      • Add 10 µL of Durene-d14 working solution (500 ng/mL in methanol).

      • Add 800 µL saturated NaCl solution (Salting out effect enhances volatility).

    • Extraction:

      • Expose fiber to headspace for 20 mins at 60°C.

    • Desorption:

      • Insert fiber into GC inlet (250°C) for 2 minutes.

      • Note: Ensure a narrow liner (0.75 mm ID) is used to sharpen the peak shape.

    Method Validation & Quality Control

    To ensure Scientific Integrity , the method must be validated against the following criteria.

    Linearity and Range

    Construct a calibration curve plotting Concentration Ratio vs. Area Ratio.

    • Acceptance Criteria:

      
      .
      
    • Weighting:

      
       weighting is recommended due to the wide dynamic range often seen in impurity analysis.
      
    Isotopic Purity Check

    Before running samples, inject a blank containing only the Durene-d14 IS.

    • Requirement: The signal at m/z 134 (Analyte parent) must be

      
       of the signal at m/z 148.
      
    • Why? Incomplete deuteration in the commercial standard can lead to false positives for the native analyte.

    Chromatography Check (System Suitability)

    Due to the Inverse Isotope Effect , Durene-d14 may elute 0.02–0.05 minutes before Durene-d0 on non-polar columns (e.g., DB-5ms).

    • Action: Ensure the integration window is wide enough to capture both, or set specific retention time windows for the quantifier (134) and IS (148) separately.

    ParameterSpecification
    Resolution (
    
    
    )
    N/A (Co-elution is desired for IS, but slight shift is acceptable)
    Tailing Factor
    
    
    (Critical for trace analysis)
    Signal-to-Noise (LOQ)
    
    
    at 5 ng/mL

    References

    • National Institute of Standards and Technology (NIST). (2022). Mass Spectrum of 1,2,4,5-Tetramethylbenzene. NIST Chemistry WebBook. [Link]

    • Matisová, E., & Dömötörová, M. (2003). Fast gas chromatography and its use in trace analysis. Journal of Chromatography A. [Link]

    • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. Handbook of Solid Phase Microextraction. [Link]

    Application Note: Optimization of 1,2,4,5-Tetramethylbenzene-d14 as an Internal Standard

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    1,2,4,5-Tetramethylbenzene-d14 (TMB-d14, also known as Durene-d14) is a specialized deuterated internal standard used primarily in High-Temperature Gel Permeation Chromatography (HT-GPC) and Quantitative NMR (qNMR) .[1] Its utility stems from its high symmetry, thermal stability, and distinct spectral signature (C-D bonds) which separates it from hydrogen-rich analytes like polyolefins.[1]

    However, TMB-d14 presents a specific metrological challenge: sublimation .[1] It has a high vapor pressure for a solid, leading to significant gravimetric errors if handled incorrectly. This guide defines the appropriate concentration ranges and provides a self-validating protocol to mitigate volatility errors.

    Physicochemical Profile & Solubility

    Understanding the physical state is a prerequisite for accurate standard preparation.

    PropertyValueImplication for Protocol
    Molecular Weight ~148.3 g/mol (d14)Heavier than protio (134.2 g/mol ); adjust molarity calcs.[1]
    Melting Point 79–81 °CSolid at room temp, but volatile.[1]
    Solubility High in TCB, ODCB, ChloroformIdeal for Polyolefin analysis (PE/PP).[1]
    Volatility High Sublimation RateCRITICAL: Do not weigh on open paper.[1]
    Signal (IR) C-D Stretch (~2000-2200 cm⁻¹)Distinct from Polymer C-H stretch in GPC-IR.[1]

    Application A: High-Temperature GPC (HT-GPC)

    Primary Use: Flow Rate Marker for Polyolefin Analysis (PE, PP).[1] Detector: IR4, IR5, or IR6 (Infrared Detectors).

    The Scientific Logic

    In HT-GPC of polyethylene (PE) or polypropylene (PP), the mobile phase is typically 1,2,4-trichlorobenzene (TCB) or o-dichlorobenzene (ODCB) at 140°C–160°C.[1]

    • Why d14? Standard TMB (protio) contains C-H bonds that overlap with the polymer signal in IR detectors. TMB-d14 shifts the absorbance to the C-D region, allowing the detector to distinguish the flow marker from the polymer sample.

    • Role: It acts as a "time-zero" or reference peak to correct for subtle flow rate fluctuations in the GPC pump, ensuring accurate Molecular Weight Distribution (MWD) calculations.

    Recommended Concentration Range
    ParameterConcentration RangeNotes
    Flow Marker (Standard) 0.5 mg/mL – 1.0 mg/mL Sufficient for IR detection without detector saturation.[1]
    System Validation 1.0 mg/mL – 2.0 mg/mL Used during initial column calibration or troubleshooting.[1]
    Protocol: Preparation of GPC Flow Marker

    Reagents: TCB (stabilized with BHT), TMB-d14.

    • Pre-Weighing: Tare a glass volumetric flask (e.g., 1 L) with its stopper ON.

    • Rapid Transfer: Quickly add TMB-d14 (approx. 500 mg for 1 mg/mL target in 500mL) directly into the flask. Do not use weighing paper ; the static and airflow will cause mass loss via sublimation.

    • Gravimetric Confirmation: Immediately stopper the flask and record the exact mass (

      
      ).
      
    • Solvent Addition: Add TCB to the mark.

    • Dissolution: Stir at room temperature for 15 minutes. (TMB-d14 dissolves easily; heating is not required for the standard itself, though the system runs hot).

    • Filtration: Filter through a 0.45 µm PTFE filter if particulates are visible (rare for high-purity standards).[1]

    Application B: Quantitative NMR (qNMR)

    Primary Use: 2H-NMR (Deuterium NMR) Internal Standard or 1H-NMR "Ghost" Reference.[1]

    The Scientific Logic[1]
    • 2H-NMR: TMB-d14 provides a sharp singlet (due to symmetry) in the deuterium channel, used to quantify other deuterated species.[1]

    • 1H-NMR: Because it is d14, it is "silent" in proton NMR.[1] It can be used as a background inert standard to verify shimming or lock without interfering with analyte signals, provided the isotopic purity is >99.8% D.

    Recommended Concentration Range
    ApplicationConcentration RangeTarget Signal-to-Noise (S/N)
    2H-qNMR Standard 1.0 mg/mL – 10.0 mg/mL S/N > 250:1 for <1% uncertainty.
    Lock/Shim Check 0.5 mg/mL – 2.0 mg/mL Sufficient for lock signal stability.[1]

    Note: For qNMR, the concentration of the standard should ideally be equimolar (or within a 1:1 to 1:5 molar ratio) to the analyte to minimize dynamic range errors in the receiver.

    Visual Workflow: Handling Volatility

    The following diagram illustrates the "Closed-Loop" weighing protocol required to prevent sublimation errors, which is the most common failure mode with TMB standards.

    TMB_Preparation Start Start: TMB-d14 Preparation Weighing Weighing Step (CRITICAL RISK) Start->Weighing DirectTransfer Direct Transfer to Pre-Tared Volumetric Flask Weighing->DirectTransfer Correct Protocol WeighPaper Weighing Paper/Boat Weighing->WeighPaper Incorrect SolventAdd Add Solvent (TCB/ODCB) Immediately DirectTransfer->SolventAdd Seal Promptly Sublimation Mass Loss via Sublimation WeighPaper->Sublimation Error Dissolution Dissolve & Verify (Clear Solution) SolventAdd->Dissolution Usage Inject into GPC/NMR Dissolution->Usage

    Caption: Workflow emphasizing direct transfer to prevent sublimation mass loss.

    Self-Validating System (Quality Control)

    To ensure the standard concentration is accurate and the system is performing correctly, use this validation logic:

    For HT-GPC (Flow Marker Validation)
    • Retention Time Stability: The TMB-d14 peak should elute at the Total Permeation Limit (end of the chromatogram).

      • Acceptance Criteria: Retention time variation < 0.5% over 10 injections.

    • Peak Symmetry:

      • Acceptance Criteria: Asymmetry factor (

        
        ) between 0.9 and 1.2. Tailing indicates poor solubility or column interaction; fronting indicates column overloading (concentration > 2 mg/mL).
        
    For qNMR (Purity Check)
    • Residual Proton Check: Run a standard 1H-NMR scan.

      • Validation: If you see small peaks at ~6.9 ppm (aromatic) or ~2.2 ppm (methyl), this is residual protio-TMB.[1]

      • Calculation: Integrate residual peaks against a known proton standard. If residual H > 1%, the d14 standard is degraded or low quality, rendering it invalid for high-precision isotope dilution.

    References

    • Agilent Technologies. (2023). Polymer Standards for GPC/SEC Column Calibration. Retrieved from [Link]

    • Polymer Char. (2022).[2] IR5 MCT Detector for GPC/SEC: Technical Specifications. Retrieved from [Link]

    • BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

    • Chromatography Forum. (2010). GPC Internal Standard Protocols and Flow Markers. Retrieved from [Link]

    • National Institute of Standards and Technology (NIST). (2023). 1,2,4,5-Tetramethylbenzene Properties and Spectra. Retrieved from [Link]

    Sources

    Troubleshooting & Optimization

    low recovery of 1,2,4,5-Tetramethylbenzene-d14 in sample extraction

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Optimizing Recovery of 1,2,4,5-Tetramethylbenzene-d14

    Introduction: The "Ghost" Peak

    Welcome to the technical support center. If you are experiencing low or inconsistent recovery of 1,2,4,5-Tetramethylbenzene-d14 (TMB-d14), you are likely dealing with a physical phenomenon rather than a chemical degradation.

    TMB-d14 is a deuterated internal standard (IS) commonly used in GC-MS for quantifying semi-volatile organic compounds (SVOCs) or diesel range organics.[1] Its symmetry gives it a high melting point (~80°C) but, critically, it possesses a high vapor pressure relative to its molecular weight.

    The Diagnosis: The majority of "low recovery" cases for this molecule are caused by sublimation during solvent evaporation steps or adsorption onto polypropylene surfaces.

    Phase 1: The Volatility Trap (Evaporation)

    Q: I am using nitrogen blowdown to concentrate my samples. Why is my TMB-d14 signal disappearing?

    A: You are likely subliming your analyte. TMB-d14 is a "volatile solid." When you evaporate a solvent (like Dichloromethane or Hexane) to dryness, TMB-d14 does not remain as a stable residue; it transitions directly from solid to gas (sublimation), especially under a stream of nitrogen.

    The Fix: Use a "Keeper" Solvent Never evaporate to complete dryness. You must use a "keeper"—a higher boiling point solvent that retains the analyte in solution while the primary extraction solvent evaporates.[2][3][4]

    Protocol: The "Keeper" Technique

    • Select Keeper: Use Isooctane (b.p. 99°C) or Toluene (b.p. 110°C).

    • Add Early: Add 20–50 µL of the keeper solvent to your eluate before starting the nitrogen blowdown.

    • Stop Point: Evaporate only until the volume reaches the approximate volume of the keeper (e.g., ~50 µL). Do not let the vial go dry.

    Visualizing the Mechanism:

    KeeperMechanism cluster_0 Without Keeper (Risk) cluster_1 With Keeper (Solution) A Solvent + TMB-d14 B Evaporation to Dryness A->B C TMB-d14 Sublimes (Loss into Gas Phase) B->C D Solvent + TMB-d14 + 50µL Isooctane E Evaporation D->E F Primary Solvent Gone TMB-d14 Trapped in Isooctane E->F

    Caption: Comparative workflow showing how a keeper solvent prevents the sublimation of TMB-d14 during nitrogen blowdown.

    Phase 2: Surface Adsorption (Material Compatibility)[1]

    Q: My recovery is better at high concentrations but fails at low concentrations (non-linear). Why?

    A: This indicates Non-Specific Binding (NSB) . TMB-d14 is highly hydrophobic (LogP ~4.0). If you are using standard polypropylene (PP) tubes or pipette tips, the molecule is partitioning out of your aqueous/methanol solution and sticking to the plastic walls.

    The Fix: Material Swap & Priming

    ComponentRecommendationReason
    Extraction Tubes Glass (Silanized) Plastic tubes act as a "sponge" for TMB-d14.[1] Use amber glass to prevent photodegradation, though TMB is relatively stable.
    Pipette Tips Low-Retention / Pre-wet Pre-wet your tip 3 times with the solvent before drawing the sample to saturate active sites on the plastic.[1]
    Caps/Seals PTFE-lined Avoid plain rubber septa; TMB vapors will partition into the rubber.[1] Use PTFE-faced silicone.

    Phase 3: Extraction Chemistry (LLE/SPE)

    Q: I am extracting from plasma/urine. The recovery is consistently <40%.

    A: TMB-d14 has very low water solubility. If your extraction solvent is too polar, or if you have an emulsion, TMB-d14 will remain trapped in the lipid/protein matrix or the interface.

    Troubleshooting Guide:

    • Solvent Choice: Ensure you are using a non-polar solvent like Hexane or Heptane . If using DCM (Dichloromethane), ensure proper phase separation (DCM is denser than water).

    • Salting Out: Add NaCl (saturation) to the aqueous phase. This increases the ionic strength, forcing the hydrophobic TMB-d14 into the organic phase.

    • Avoid Filtration: Do not filter the final extract through standard syringe filters (Nylon/Cellulose). TMB-d14 will bind to the filter membrane. Use PTFE filters if filtration is mandatory, or centrifugation instead.

    Phase 4: Instrumental Factors (GC-MS)

    Q: I have good extraction recovery, but my peak areas fluctuate wildly (High RSD).

    A: This is often an Inlet Discrimination issue. TMB-d14 sublimes easily, but if your GC inlet is active (dirty liner) or the temperature is incorrect, you get variable transfer to the column.

    Instrumental Checklist:

    • Inlet Temperature: Set to 250°C . Too low (<200°C) may cause incomplete vaporization of the solvent matrix, trapping TMB.

    • Liner: Use a deactivated splitless liner with glass wool. The wool increases surface area for vaporization but must be deactivated to prevent adsorption.

    • Purge Time: If using splitless injection, ensure the purge valve stays closed for at least 0.75 to 1.0 minutes to allow the full sample volume to transfer to the column.

    Summary: The Golden Standard Protocol

    To guarantee recovery >85%, follow this optimized workflow:

    GoldenProtocol Step1 Sample Prep: Use Silanized Glass Tubes Add NaCl (Salting Out) Step2 Extraction: Use Hexane:DCM (1:1) Vortex 5 mins Step1->Step2 Step3 Phase Separation: Centrifuge (Do NOT Filter) Step2->Step3 Step4 CRITICAL STEP: Add 20µL Isooctane (Keeper) Step3->Step4 Step5 Evaporation: N2 Blowdown to ~20µL (Do NOT Dry Completely) Step4->Step5 Step6 Reconstitution: Bring to volume with Internal Std Step5->Step6

    Caption: Optimized extraction workflow emphasizing the addition of a keeper solvent prior to evaporation.

    References

    • National Institute of Standards and Technology (NIST). (2023). 1,2,4,5-Tetramethylbenzene Properties and Vapor Pressure Data. NIST Chemistry WebBook, SRD 69. [Link][1]

    • U.S. Environmental Protection Agency (EPA). (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Discusses the necessity of keeper solvents for volatile analytes). [Link][1]

    • PubChem. (2024). Compound Summary: Durene (1,2,4,5-Tetramethylbenzene).[5][6][7] National Library of Medicine. [Link][1]

    Sources

    Technical Support Center: Resolving 1,2,4,5-Tetramethylbenzene-d14 Co-elution

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Troubleshooting Co-elution of Internal Standard 1,2,4,5-Tetramethylbenzene-d14 (Durene-d14) in GC-MS. Audience: Analytical Chemists, Chromatographers, and Method Development Scientists. Scope: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

    Introduction

    1,2,4,5-Tetramethylbenzene-d14 (Durene-d14) is a robust internal standard (IS) commonly utilized in semi-volatile organic compound (SVOC) analysis, including EPA Method 8270, and hydrocarbon profiling. Its rigid aromatic structure and high boiling point make it ideal for normalizing retention times and quantitation in the mid-chromatographic region.

    However, users frequently encounter co-elution —where the IS peak overlaps with target analytes (such as Naphthalene, other alkylbenzenes, or specific alkanes). This overlap compromises data integrity by causing:

    • Ion Suppression/Enhancement: Inaccurate quantitation due to competition in the ion source.

    • Integration Errors: Difficulty in defining baseline start/stop points.

    • Mass Spectral Cross-talk: Shared ions between the IS and target distorting SIM (Selected Ion Monitoring) ratios.

    This guide provides a systematic workflow to diagnose, resolve, and prevent these co-elution events.

    Module 1: Diagnostic Assessment

    Before altering physical parameters, you must confirm if the issue is true co-elution or a spectral artifact.

    The "Inverse Isotope Effect" Check

    In Gas Chromatography, deuterated isotopologues (like TMB-d14) typically elute earlier than their non-deuterated analogs (TMB-d0) on non-polar phases (e.g., 5% Phenyl-methylpolysiloxane) due to slightly lower London dispersion forces.

    • Observation: If you see a "shoulder" on the front of your target peak, it is likely the deuterated IS.

    • Verification: Extract the primary characteristic ions (see Table 1). If the peak centers of the quantitation ions for the IS and the Target are offset by 0.02–0.05 minutes, you have partial separation that can be optimized.

    Table 1: Physicochemical & Spectral Properties
    CompoundFormulaMW ( g/mol )Primary Quant Ion (m/z)Secondary Ions (m/z)Elution Behavior (Non-polar)
    1,2,4,5-TMB-d14
    
    
    148.3130
    
    
    148
    
    
    Elutes ~1-3s before d0 analog
    1,2,4,5-TMB (Target)
    
    
    134.2119
    
    
    134
    
    
    Elutes after d14 IS
    Naphthalene
    
    
    128.2128 127, 102Often co-elutes; distinct mass
    Pentafluorobenzene
    
    
    168.1168 99Common alternative IS

    Module 2: Resolution Strategies

    When co-elution is confirmed, use the following decision matrix to select the least invasive solution.

    Troubleshooting_Logic Start Start: Co-elution Detected Check_Mass Do Target & IS share Quant Ions? Start->Check_Mass Unique_Mass Unique Masses (e.g., Target=128, IS=130) Check_Mass->Unique_Mass No Shared_Mass Shared Masses (e.g., Target=Alkylbenzene) Check_Mass->Shared_Mass Yes MS_Res Strategy A: MS Resolution Use Deconvolution or TQ-MS Unique_Mass->MS_Res Fastest Fix Chrom_Res Strategy B: Chromatographic Resolution Modify Oven/Flow Shared_Mass->Chrom_Res First Attempt Phase_Change Strategy C: Stationary Phase Change Column Selectivity Chrom_Res->Phase_Change If Fails

    Figure 1: Decision tree for selecting the appropriate resolution strategy based on mass spectral overlap.

    Strategy A: Mass Spectrometric Resolution (Deconvolution)

    If the target analyte and TMB-d14 have unique primary ions (e.g., Naphthalene m/z 128 vs. TMB-d14 m/z 130), physical separation is not strictly required for quantitation, provided the detector is not saturated.

    • Action: In your data processing method, specify unique Quant Ions.

    • Risk: High concentrations of the target may suppress the ionization of the IS (or vice versa). Always monitor the IS Area Counts compared to a clean blank. If suppression >20% is observed, you must move to Strategy B.

    Strategy B: Thermal Gradient Optimization (Protocol)

    This is the standard approach for resolving co-eluting isomers.

    Protocol: Mid-Ramp Flattening

    • Identify Elution Temp: Run a standard method. Note the oven temperature at the exact minute TMB-d14 elutes (e.g., 140°C).

    • Modify Ramp:

      • Initial Ramp: Fast (20°C/min) to 20°C below elution temp (e.g., 120°C).

      • Resolution Ramp: Slow down to 2–4°C/min from 120°C to 150°C.

      • Final Ramp: Resume fast ramp to clean column.

    • Result: This expands the chromatographic window where the vapor pressure isotope effect is most active, maximizing the separation factor (

      
      ).
      
    Strategy C: Stationary Phase Selection

    If thermal optimization fails, the column selectivity is insufficient.

    • Current: 5% Phenyl (e.g., DB-5ms). This separates based on boiling point.

    • Recommendation: Switch to a 35% Phenyl (e.g., DB-35ms) or a Wax column.

      • Why? TMB-d14 is aromatic.[1] Increasing the phenyl content of the column increases

        
         interactions. This retards the retention of aromatic compounds relative to aliphatics, often shifting TMB-d14 away from aliphatic interferences.
        

    Module 3: Frequently Asked Questions (FAQ)

    Q1: I see "ghost peaks" of TMB-d14 in blank runs. Is it carryover? A: Durene (and its d14 analog) has a melting point of ~80°C. It is solid at room temperature. If your injector or transfer line has cold spots, TMB-d14 can crystallize and slowly sublime into subsequent runs.

    • Fix: Ensure the injector is >250°C and the transfer line is >280°C. Use a solvent wash that effectively dissolves aromatics (e.g., Dichloromethane).

    Q2: Can I use TMB-d14 for SIM analysis of Naphthalene? A: Yes, but be careful. Naphthalene (m/z 128) and TMB-d14 (m/z 130) are close. If your MS resolution is low (e.g., 0.5 u), the 128 peak might bleed into the 130 window.

    • Validation: Run a high-concentration Naphthalene standard without IS. Check for signal at m/z 130. If signal exists, adjust your SIM resolution or choose a different IS (e.g., Acenaphthene-d10).

    Q3: Why does my TMB-d14 peak tail significantly? A: Tailing of non-polar aromatics usually indicates activity in the liner or column head.

    • Fix: Trim 30cm from the column inlet (guard column recommended). Replace the liner with a deactivated, ultra-inert wool liner.

    References

    • US EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[2]

    • National Institute of Standards and Technology (NIST). (2023). Benzene, 1,2,4,5-tetramethyl- (Durene) Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69.

    • Sigma-Aldrich. (n.d.).[4] 1,2,4,5-Tetramethylbenzene-d14 Product Specification & Properties.

    • Turowski, M., et al. (2003). Deuterium Isotope Effects on Retention Time in Gas Chromatography. Analytical Chemistry.[1][2][5][6][7][8][9][10][11] (Contextual grounding on inverse isotope effects in GC).

    Sources

    Technical Support Center: Optimizing 1,2,4,5-Tetramethylbenzene-d14 Concentration for Complex Matrices

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the Technical Support Center for the optimal use of 1,2,4,5-Tetramethylbenzene-d14. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective application of this internal standard in complex matrices. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity and accuracy of your analytical results.

    Frequently Asked Questions (FAQs)

    This section addresses common questions regarding the use of 1,2,4,5-Tetramethylbenzene-d14 as an internal standard.

    1. What is 1,2,4,5-Tetramethylbenzene-d14 and why is it used as an internal standard?

    1,2,4,5-Tetramethylbenzene-d14, also known as Durene-d14, is the deuterated form of 1,2,4,5-tetramethylbenzene.[1] It is a stable, isotopically labeled compound frequently used as an internal standard (IS) in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] The key advantage of using a deuterated internal standard is that it is chemically almost identical to the analyte of interest, meaning it behaves similarly during sample preparation, chromatography, and ionization.[4] This similarity allows it to effectively compensate for variations in sample extraction, injection volume, and matrix effects, leading to more accurate and precise quantification.[2][4]

    2. What are the key physical and chemical properties of 1,2,4,5-Tetramethylbenzene-d14?

    Understanding the physicochemical properties of 1,2,4,5-Tetramethylbenzene-d14 is crucial for method development. Key properties are summarized in the table below.

    PropertyValueSource
    Molecular FormulaC₁₀D₁₄
    Molecular Weight148.30 g/mol
    Melting Point76-80 °C
    Boiling Point196-197 °C[5]
    Density0.924 g/mL
    SolubilityInsoluble in water; Soluble in acetone, benzene, alcohol, ether.[5]
    AppearanceWhite to almost white solid.

    3. How do I determine the optimal concentration of 1,2,4,5-Tetramethylbenzene-d14 for my assay?

    The ideal concentration for an internal standard is one that provides a stable and reproducible signal without interfering with the analyte of interest. A common practice is to use a concentration that is in the mid-range of the calibration curve for the target analyte.[6] This ensures that the internal standard's response is strong enough to be accurately measured across the entire calibration range. However, the optimal concentration is also dependent on the specific matrix and the sensitivity of the instrument. It is recommended to perform a series of experiments with varying concentrations of the internal standard to determine the concentration that yields the best precision and accuracy for your specific application.

    4. Can 1,2,4,5-Tetramethylbenzene-d14 be used for a wide range of analytes?

    While deuterated standards that are structurally identical to the analyte are ideal, 1,2,4,5-Tetramethylbenzene-d14 can be a suitable internal standard for various non-polar and semi-volatile organic compounds, particularly aromatic hydrocarbons.[3][7] The key is to ensure that the internal standard and the analyte have similar chemical properties and chromatographic behavior.[8] When a deuterated analog of the target analyte is not available, a compound from the same chemical class is the next best choice.[6]

    Troubleshooting Guides

    This section provides systematic approaches to resolving common issues encountered when using 1,2,4,5-Tetramethylbenzene-d14 in complex matrices.

    Issue 1: Poor or Inconsistent Internal Standard Recovery

    Symptoms:

    • Low peak area for 1,2,4,5-Tetramethylbenzene-d14.

    • High variability in the internal standard peak area across a batch of samples.

    Potential Causes and Solutions:

    • Inefficient Extraction: The sample preparation and extraction procedure may not be suitable for 1,2,4,5-Tetramethylbenzene-d14.

      • Troubleshooting Steps:

        • Review the solubility of 1,2,4,5-Tetramethylbenzene-d14 and ensure the extraction solvent is appropriate.[5]

        • Optimize extraction parameters such as solvent-to-sample ratio, extraction time, and mixing intensity.

        • Consider a different extraction technique (e.g., solid-phase extraction vs. liquid-liquid extraction).

    • Matrix Effects: Components in the complex matrix may be suppressing the ionization of 1,2,4,5-Tetramethylbenzene-d14.[9][10]

      • Troubleshooting Steps:

        • Perform a post-extraction spike experiment to evaluate the extent of matrix-induced signal suppression.

        • Improve sample cleanup procedures to remove interfering matrix components.

        • Dilute the sample to reduce the concentration of matrix components, if the analyte concentration allows.

    • Adsorption to Surfaces: The internal standard may be adsorbing to vials, pipette tips, or the chromatographic system.

      • Troubleshooting Steps:

        • Use silanized glass vials and inserts to minimize active sites for adsorption.

        • Ensure the pH of the sample and solvents is appropriate to prevent ionization and subsequent adsorption of the internal standard.

    Issue 2: Non-linear Calibration Curve

    Symptoms:

    • The calibration curve for the analyte, when plotted as a ratio to the internal standard, is not linear (r² < 0.99).

    Potential Causes and Solutions:

    • Inappropriate Internal Standard Concentration: The concentration of 1,2,4,5-Tetramethylbenzene-d14 may be too high or too low relative to the analyte concentrations.

      • Troubleshooting Steps:

        • As a starting point, aim for an internal standard concentration in the middle of your calibration curve's range.[6]

        • Experiment with different fixed concentrations of the internal standard to find one that provides a consistent response ratio across the calibration range. In some cases, a higher concentration of the internal standard can improve linearity.[11]

    • Detector Saturation: At high concentrations, either the analyte or the internal standard may be saturating the detector.

      • Troubleshooting Steps:

        • If the high end of the curve is deviating, check the absolute peak areas of both the analyte and the internal standard.

        • If saturation is suspected, dilute the higher concentration standards and the internal standard.

    • Chemical Cross-talk or Interference: An impurity in the sample or a co-eluting compound may have a similar mass-to-charge ratio as 1,2,4,5-Tetramethylbenzene-d14.

      • Troubleshooting Steps:

        • Analyze a blank matrix sample spiked only with the internal standard to check for interferences.

        • Optimize the chromatographic method to improve the separation of the internal standard from interfering peaks.

        • Select a different, more specific mass transition for the internal standard in MS/MS analysis.

    Issue 3: Drifting Internal Standard Response Over a Run

    Symptoms:

    • A gradual increase or decrease in the 1,2,4,5-Tetramethylbenzene-d14 peak area over the course of an analytical batch.

    Potential Causes and Solutions:

    • Instrument Instability: The GC-MS or LC-MS system may be experiencing a drift in performance.

      • Troubleshooting Steps:

        • Check for leaks in the GC inlet or MS vacuum system.[12]

        • Ensure the ion source is clean and the detector is functioning optimally.[13]

        • Monitor system suitability by injecting a standard at the beginning, middle, and end of the batch.

    • Sample Matrix Fouling: Accumulation of non-volatile matrix components in the GC inlet liner or on the LC column can affect the transfer and ionization of the internal standard.

      • Troubleshooting Steps:

        • Implement a regular maintenance schedule for cleaning the GC inlet and MS ion source.[14]

        • Use a guard column in LC to protect the analytical column from strongly retained matrix components.

        • Consider using advanced injection techniques like mid-column backflushing in GC to prevent matrix from entering the detector.[15]

    • Internal Standard Solution Instability: The working solution of 1,2,4,5-Tetramethylbenzene-d14 may be degrading or evaporating over time.

      • Troubleshooting Steps:

        • Prepare fresh internal standard working solutions daily.

        • Store stock solutions in a tightly sealed container at the recommended temperature.

        • Use an autosampler with temperature control to maintain the stability of samples and standards in the vial tray.

    Experimental Workflows

    Workflow for Determining Optimal Internal Standard Concentration

    Caption: Workflow for optimizing internal standard concentration.

    Troubleshooting Workflow for Poor Internal Standard Recovery

    Caption: Decision tree for troubleshooting poor internal standard recovery.

    References

    • Understanding Internal standards and how to choose them : r/massspectrometry - Reddit. Available from: [Link]

    • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available from: [Link]

    • Durene | C10H14 | CID 7269 - PubChem. National Institutes of Health. Available from: [Link]

    • Benzene, 1,2,4,5-tetramethyl- - NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

    • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

    • Advances in Food Testing & Environmental Analysis Application Compendium - Agilent. Available from: [Link]

    • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]

    • Internal Standards - Chromedia. Available from: [Link]

    • TROUBLESHOOTING GUIDE. Available from: [Link]

    • Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672) - FooDB. Available from: [Link]

    • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. Available from: [Link]

    • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. National Institutes of Health. Available from: [Link]

    • Internal Standard Calibration Problems | LCGC International. Available from: [Link]

    • (PDF) Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine - ResearchGate. Available from: [Link]

    • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. Available from: [Link]

    • Bulletin 792C Packed Column GC Troubleshooting Guide: How to Locate Problems and Solve Them. Available from: [Link]

    • When Should an Internal Standard be Used? - LCGC International. Available from: [Link]

    • Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices | Agilent. Available from: [Link]

    • How to make a Internal Standard mix.... : r/massspectrometry - Reddit. Available from: [Link]

    • internal standard stability+method validation - Chromatography Forum. Available from: [Link]

    • Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Available from: [Link]

    • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. Available from: [Link]

    • Why does increasing the internal standard concentration (higher than the ULOQ) improves linearity in LC-MS/MS? | ResearchGate. Available from: [Link]

    Sources

    stability and degradation of 1,2,4,5-Tetramethylbenzene-d14 in solution

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Stability, Degradation, and Troubleshooting in Solution

    Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have curated this technical guide to address the specific stability challenges associated with 1,2,4,5-Tetramethylbenzene-d14 (Durene-d14) . This isotopologue is a critical internal standard for quantitative NMR (qNMR) and mass spectrometry, valued for its symmetry and lack of aliphatic proton interference. However, its reliability depends entirely on mitigating three physicochemical threats: Sublimation (Volatility) , Benzylic Oxidation , and H/D Exchange .

    Part 1: Diagnostic & Troubleshooting Guide

    This section uses a symptom-based approach to diagnose issues with your Durene-d14 standards.

    Issue 1: "My internal standard signal intensity is drifting downward over time."

    Diagnosis: Sublimation-Induced Concentration Loss Unlike many salts or polar standards, Durene-d14 is a volatile solid with a high vapor pressure.[1] In solution, particularly in volatile solvents like CDCl₃ or Acetone-d₆, the solvent evaporation rate often masks the simultaneous sublimation of the durene solute, or conversely, the solute sublimes if the vessel is not hermetically sealed.

    • The Mechanism: Durene (d₀ and d₁₄) sublimes easily at room temperature. If a stock solution is left uncapped or stored in a vessel with a permeable septum (e.g., pierced NMR tube caps), Durene-d14 molecules escape into the headspace and eventually out of the system.

    • Corrective Action:

      • Immediate Sealing: Use flame-sealed ampoules for long-term storage of stock solutions.[1]

      • Gravimetric Verification: Do not rely on volumetric dilution alone. Weigh the standard directly into the analysis vessel when possible.

      • Cold Storage: Store solutions at -20°C to lower the vapor pressure of the solute.

    Issue 2: "I see new, small peaks appearing downfield (9.0–11.0 ppm) or in the aromatic region."

    Diagnosis: Benzylic Oxidation (Photo-oxidation) Despite the Kinetic Isotope Effect (KIE) stabilizing the C-D bonds, the methyl groups of Durene-d14 are susceptible to radical-initiated oxidation, especially in the presence of oxygen and light.

    • The Mechanism:

      • Initiation: UV light or trace metal impurities generate a radical at the benzylic position (C-D bond cleavage). Note: The C-D bond is stronger than C-H, slowing this process (primary KIE), but not stopping it.

      • Propagation: The radical reacts with dissolved O₂ to form a peroxy radical, eventually degrading into deuterated aldehydes (Durylic aldehyde-d₁₂) or carboxylic acids (Durylic acid-d₁₃).

      • Signal: Aldehydic deuterons (if D remains) or carboxylic protons (from H₂O exchange) appear downfield.

    • Corrective Action:

      • Inert Atmosphere: Prepare all stock solutions under N₂ or Ar gas.

      • Amber Glass: Strictly store in amber vials to block UV initiation.

      • Antioxidant Check: Ensure your solvent (e.g., THF-d₈) does not contain peroxides that can initiate the chain reaction.

    Issue 3: "The singlet peaks are broadening or showing multiplet splitting."

    Diagnosis: Acid-Catalyzed H/D Back-Exchange This is common when using Chloroform-d (CDCl₃) .[1]

    • The Mechanism: CDCl₃ naturally decomposes to form trace HCl and Phosgene upon exposure to light/air. This acidity catalyzes the exchange of the aromatic ring deuterons (electrophilic aromatic substitution) or, less likely, the benzylic deuterons, with protons from trace water (H₂O) in the solvent.

    • Corrective Action:

      • Solvent QC: Test CDCl₃ acidity with silver nitrate (precipitate = HCl presence) or use "Silver Foil" stabilized CDCl₃.

      • Base Neutralization: Pass the solvent through a small plug of basic alumina before dissolving Durene-d14.

      • Alternative Solvent: Switch to non-acidic solvents like DMSO-d₆ or Benzene-d₆ if solubility permits.[1]

    Part 2: Visualizing the Degradation Logic

    The following diagram illustrates the decision matrix for diagnosing instability based on NMR spectral data.

    Durene_Troubleshooting Start Symptom: Anomalous NMR Spectrum Check_Intensity Is Integral Intensity Decreasing? Start->Check_Intensity Check_NewPeaks Are New Peaks Visible? Check_Intensity->Check_NewPeaks No (or with new peaks) Sublimation Diagnosis: Sublimation/Volatility (Physical Loss) Check_Intensity->Sublimation Yes (No new peaks) Peak_Location Where are the new peaks? Check_NewPeaks->Peak_Location Yes Downfield Downfield (>9 ppm) or Carbonyl Region Peak_Location->Downfield Upfield Aromatic Region Splitting (Isotopologues) Peak_Location->Upfield Oxidation Diagnosis: Benzylic Oxidation (Formation of Acids/Aldehydes) Downfield->Oxidation Oxidative Radical Mechanism Exchange Diagnosis: H/D Exchange (Acidic Solvent Impurity) Upfield->Exchange Acid-Catalyzed D->H Swap

    Figure 1: Diagnostic logic tree for identifying degradation pathways of Durene-d14 in solution.[1]

    Part 3: Frequently Asked Questions (FAQs)

    Q1: Can I store Durene-d14 in CDCl₃ indefinitely? A: No. Chloroform is prone to acidity (HCl formation). Over weeks, this acidity will catalyze H/D exchange, compromising the isotopic purity of your standard. If you must use CDCl₃, store it over molecular sieves or silver foil and use within 48 hours. For long-term storage, Benzene-d₆ or DMSO-d₆ are chemically superior due to their lack of acidic degradation products.[1]

    Q2: Why does the certificate of analysis (CoA) report "98 atom % D"? Where is the other 2%? A: The remaining 2% represents residual protons (H). In Durene-d14, this manifests as trace isotopologues (e.g., d₁₃-durene).[1] In high-precision qNMR, you must account for this residual proton signal if it overlaps with your analyte, or correct your internal standard concentration calculation by the purity factor provided in the CoA.

    Q3: Is Durene-d14 hygroscopic? A: Durene itself is hydrophobic (insoluble in water). However, if your deuterated solvent (e.g., DMSO-d₆) is hygroscopic, it will absorb atmospheric H₂O.[1] This water introduces a source of protons (H) that can facilitate H/D exchange if the solution becomes acidic or basic. Always use dry solvents.

    Part 4: Experimental Protocols
    Protocol A: Preparation of a Stable qNMR Stock Solution

    Objective: Create a gravimetrically accurate stock solution while minimizing sublimation errors.

    Materials:

    • Durene-d14 (>98 atom % D).[2]

    • Solvent: DMSO-d₆ (Recommended for stability) or CDCl₃ (Neutralized).

    • Class A Volumetric Flask or Amber Vial with PTFE-lined cap.[1]

    Step-by-Step:

    • Equilibration: Allow the Durene-d14 container to reach room temperature before opening to prevent condensation.

    • Weighing:

      • Place the volumetric flask on an analytical balance (0.01 mg precision).

      • Tare the balance.

      • Rapidly transfer ~10-15 mg of Durene-d14 into the flask.[1] Crucial: Durene sublimes; minimize the time the solid is exposed on the spatula.

      • Record the exact mass (

        
        ).
        
    • Dissolution:

      • Immediately add the solvent to the flask to cover the solid.

      • Swirl gently to dissolve (Durene dissolves rapidly in organic solvents).

      • Fill to the mark (if using volumetric) or weigh the added solvent (if using gravimetric/mass-ratio method).

    • Storage:

      • Transfer to an amber vial with a PTFE-lined screw cap.[1]

      • Wrap the cap junction with Parafilm.

      • Store at 4°C or -20°C.

    Protocol B: QC Check for Oxidation

    Objective: Verify the integrity of an old stock solution.

    • Run 1H NMR: Acquire a spectrum with high scan count (ns=64 or 128) to see trace impurities.

    • Check Benzylic Region: Look for peaks around 4.5 - 5.0 ppm (Benzyl alcohol derivatives, though likely deuterated and silent in 1H NMR unless exchange occurred).

    • Check Aldehyde/Acid Region: Look for signals at 9.5 - 12.0 ppm .

      • Note: If the oxidation products are fully deuterated, they will be silent in 1H NMR. To be absolutely sure, run a 13C NMR or GC-MS .

      • GC-MS Method: Inject 1 µL.[1] Look for M+ peaks at m/z 150 (Durene-d14 is ~148, +16 for Oxygen = ~164 for acid/aldehyde derivatives).

    Part 5: Technical Data Summary
    PropertyValue / CharacteristicRelevance to Stability
    Formula C₁₀D₁₄Perdeuterated form.
    MW 148.30 g/mol Used for molarity calc.[1][3]
    Melting Point 79-81 °CSolid at RT, but high vapor pressure.[1][3]
    Solubility Soluble in Acetone, Benzene, Ether, DMSO.[1][3] Insoluble in Water.[4][5][6]Hydrophobic; requires organic solvent.[1][3]
    Vapor Pressure High (Sublimes)Major cause of concentration drift.
    Reactivity Benzylic OxidationSensitive to UV + O₂.[1][3]
    Storage < 4°C, Dark, Inert GasPrevents sublimation and oxidation.[1][3]
    References
    • Sigma-Aldrich. 1,2,4,5-Tetramethylbenzene-d14 Product Specification. Retrieved from

    • National Institute of Standards and Technology (NIST). 1,2,4,5-Tetramethylbenzene (Durene) Gas Phase Data.[6] Retrieved from

    • Cambridge Isotope Laboratories. NMR Solvent Data Chart (Acidity and Stability). Retrieved from

    • PubChem. 1,2,4,5-Tetramethylbenzene Compound Summary (Oxidation Hazards). Retrieved from

    Sources

    Technical Support Center: Addressing Matrix Effects on 1,2,4,5-Tetramethylbenzene-d14 Signal

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for ensuring accurate and reliable quantification using 1,2,4,5-Tetramethylbenzene-d14 (TMB-d14) as an internal standard. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with matrix effects in their analytical workflows, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS). Here, we dissect the root causes of signal variability and provide field-proven troubleshooting strategies and detailed protocols to ensure the integrity of your experimental data.

    Frequently Asked Questions (FAQs)

    Q1: What is 1,2,4,5-Tetramethylbenzene-d14 (TMB-d14) and why is it used as an internal standard?

    1,2,4,5-Tetramethylbenzene, also known as durene, is an aromatic hydrocarbon.[1][2] Its deuterated analog, 1,2,4,5-Tetramethylbenzene-d14 (TMB-d14), is frequently used as an internal standard in quantitative analysis, particularly for volatile organic compounds (VOCs) and polycyclic aromatic hydrocarbons (PAHs) by GC-MS.[3]

    As a stable isotope-labeled internal standard, TMB-d14 is chemically almost identical to its non-deuterated counterpart and other similar aromatic analytes. This chemical similarity ensures that it behaves similarly during sample preparation (extraction, cleanup) and analysis (injection, chromatography). However, its increased mass due to the deuterium atoms allows it to be distinguished from the native analyte by the mass spectrometer. By adding a known amount of TMB-d14 to every sample, standard, and blank, it serves as a reliable reference to correct for variations in sample handling, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.[3]

    Q2: I'm observing an unexpectedly high signal for my target analyte when using TMB-d14 as an internal standard. What could be the cause?

    This phenomenon is likely due to a "matrix-induced signal enhancement," a common type of matrix effect in GC-MS.[1][4] Unlike in LC-MS where ion suppression is more common, in GC-MS, co-extracted, non-volatile matrix components can accumulate in the GC inlet liner and the head of the analytical column.[5] These matrix components can mask active sites—locations where analytes can adsorb or degrade. By "passivating" these active sites, the matrix components paradoxically protect the target analytes from degradation and adsorption, leading to a more efficient transfer of the analyte to the detector and thus, an artificially enhanced signal.[1][5]

    Q3: My TMB-d14 signal is inconsistent across different samples from the same batch. What should I investigate first?

    Inconsistent internal standard signals are a red flag for variable matrix effects. The first step is to systematically evaluate your workflow.

    • Sample Homogeneity: Ensure that your samples are homogenous. In solid samples like soil or polymers, inhomogeneous distribution of matrix components can lead to variability.

    • Sample Preparation Consistency: Review your sample preparation procedure for any potential inconsistencies. Minute variations in extraction times, solvent volumes, or cleanup steps can lead to different levels of matrix components in the final extracts.

    • GC Inlet Maintenance: A dirty or active GC inlet liner is a primary cause of inconsistent results. Establish a regular maintenance schedule for cleaning or replacing the liner and septum.

    Q4: Can the use of a deuterated internal standard like TMB-d14 completely eliminate matrix effects?

    While deuterated internal standards are a powerful tool, they may not always completely compensate for matrix effects.[6][7] This can happen if the matrix affects the analyte and the internal standard differently, a phenomenon known as "differential matrix effects."[7] For instance, if there is a slight chromatographic separation between the analyte and TMB-d14, and a strongly interfering matrix component co-elutes with only one of them, the correction will be inaccurate. Therefore, it is crucial to validate your method by assessing matrix effects even when using a deuterated internal standard.

    Troubleshooting Guide: Signal Fluctuation of TMB-d14

    This guide provides a structured approach to diagnosing and resolving issues related to the TMB-d14 internal standard signal in your GC-MS analysis.

    Symptom: Low or No TMB-d14 Signal
    Potential Cause Troubleshooting Steps
    Incorrect Spiking - Verify the concentration of your TMB-d14 stock solution.- Double-check the spiking procedure to ensure the correct volume is added to each sample.- Ensure the internal standard is added at the earliest possible stage of sample preparation to account for losses during the entire workflow.
    Analyte Degradation - Check the stability of TMB-d14 in your sample matrix and solvent.- Ensure the GC inlet temperature is not excessively high, which could cause thermal degradation.
    GC-MS System Issues - Perform a leak check on the GC system, particularly around the injector.- Clean the MS ion source, as a dirty source can lead to general signal suppression.[8]- Verify the MS tune and ensure the detector is functioning correctly.
    Symptom: High and/or Variable TMB-d14 Signal
    Potential Cause Troubleshooting Steps
    Matrix-Induced Signal Enhancement - Evaluate the cleanliness of your sample extracts. If they are "dirty," consider implementing or optimizing a cleanup step (see protocols below).- Use a more inert GC inlet liner or perform regular deactivation.- Optimize the injection temperature to minimize the interaction of matrix components with the analytes.
    Co-eluting Interference - Check for any peaks that co-elute with TMB-d14 by analyzing a matrix blank.- Adjust the chromatographic conditions (e.g., temperature program) to separate the interference from the TMB-d14 peak.- Select a different quantification ion for TMB-d14 that is not present in the interfering compound's mass spectrum.
    Carryover - Inject a solvent blank after a high-concentration sample or a particularly "dirty" matrix sample to check for carryover.- Optimize the syringe and injector cleaning parameters in your autosampler sequence.

    Experimental Protocols

    Here we provide detailed, step-by-step methodologies for key experiments and workflows to mitigate matrix effects when using TMB-d14.

    Protocol 1: Evaluation of Matrix Effects

    This protocol allows you to quantitatively assess the presence and magnitude of matrix effects in your analysis.

    • Prepare three sets of standards:

      • Set A (Solvent Standards): Prepare a series of calibration standards of your target analyte(s) in a pure solvent (e.g., hexane or dichloromethane). Spike each standard with a constant concentration of TMB-d14.

      • Set B (Matrix-Matched Standards): Obtain a blank matrix sample (e.g., soil, water, polymer extract) that is free of the target analytes. Process this blank matrix through your entire sample preparation procedure. Use the final extract to prepare a series of calibration standards with the same concentrations as in Set A, including the TMB-d14 spike.

      • Set C (Post-Extraction Spike): Prepare a blank matrix sample as in Set B. Spike the final extract with the same concentrations of target analytes and TMB-d14 as in Set A.

    • Analyze all three sets of standards using your established GC-MS method.

    • Calculate the Matrix Effect (ME):

      ME (%) = [(Slope of Matrix-Matched Calibration Curve (Set B) / Slope of Solvent Calibration Curve (Set A)) - 1] x 100

      • A value close to 0% indicates minimal matrix effect.

      • A positive value indicates signal enhancement.

      • A negative value indicates signal suppression.

    Data Presentation: Example of Matrix Effect Evaluation

    AnalyteMatrixME (%) without CleanupME (%) with QuEChERS Cleanup
    BenzeneSoil Extract+ 45%+ 8%
    TolueneSoil Extract+ 52%+ 11%
    EthylbenzeneSoil Extract+ 65%+ 15%
    XylenesSoil Extract+ 70%+ 18%
    Protocol 2: Sample Preparation for Aromatic Hydrocarbons in Soil using QuEChERS

    This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for extracting aromatic hydrocarbons from a soil matrix.[9][10]

    • Sample Weighing and Spiking:

      • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

      • Spike the sample with a known amount of TMB-d14 solution.

      • Add 10 mL of water and vortex for 1 minute.

    • Extraction:

      • Add 10 mL of acetonitrile.

      • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

      • Shake vigorously for 1 minute.

      • Centrifuge at >3000 rcf for 5 minutes.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

      • Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA and C18) to remove interferences.

      • Vortex for 30 seconds.

      • Centrifuge at >3000 rcf for 5 minutes.

    • Analysis:

      • Take an aliquot of the cleaned extract for GC-MS analysis.

    Protocol 3: Purge and Trap GC-MS for Volatile Aromatics in Water

    This protocol is based on EPA Method 8260 and is suitable for the analysis of volatile aromatic compounds in water samples.[11][12][13]

    • Sample Collection and Preservation:

      • Collect water samples in 40 mL vials with zero headspace.

      • Preserve the samples by adding a few drops of concentrated HCl to a pH < 2.

    • Spiking:

      • Add a known amount of TMB-d14 solution to a 5 mL aliquot of the water sample in the purging vessel.

    • Purge and Trap:

      • Purge the sample with an inert gas (e.g., helium) at a defined flow rate and time to transfer the volatile analytes from the aqueous phase to the vapor phase.

      • The vapor is then passed through a sorbent trap to concentrate the analytes.

    • Desorption and GC-MS Analysis:

      • Rapidly heat the trap to desorb the analytes onto the GC column.

      • Analyze the desorbed compounds using a temperature-programmed GC-MS method.

    Visualizations

    Diagram 1: Troubleshooting Workflow for TMB-d14 Signal Issues

    G cluster_start Start cluster_investigation Initial Investigation cluster_diagnosis Problem Diagnosis cluster_solution Solutions start Inconsistent TMB-d14 Signal check_spiking Verify Spiking Procedure start->check_spiking check_system Check GC-MS System Suitability start->check_system spiking_error Spiking Error Identified check_spiking->spiking_error Error Found system_ok System Performance OK check_spiking->system_ok No Error check_system->system_ok Passes matrix_effect Matrix Effect Suspected check_system->matrix_effect Fails correct_spiking Correct Spiking Protocol spiking_error->correct_spiking system_ok->matrix_effect evaluate_matrix Quantify Matrix Effect (Protocol 1) matrix_effect->evaluate_matrix optimize_prep Optimize Sample Prep (e.g., QuEChERS, d-SPE) evaluate_matrix->optimize_prep matrix_matched Use Matrix-Matched Calibration evaluate_matrix->matrix_matched

    Caption: A logical workflow for troubleshooting inconsistent TMB-d14 signals.

    Diagram 2: Experimental Workflow for Mitigating Matrix Effects

    G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Sample Collection (e.g., Soil, Water) spike Spike with TMB-d14 sample->spike extraction Extraction (e.g., Acetonitrile) spike->extraction cleanup Cleanup (e.g., d-SPE) extraction->cleanup gcms GC-MS Analysis cleanup->gcms data Data Acquisition gcms->data calibration Calibration (Matrix-Matched) data->calibration quantify Quantification of Analyte calibration->quantify

    Caption: A typical experimental workflow incorporating steps to mitigate matrix effects.

    References

    • Kovač, T., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods. [Link]

    • Stajnbaher, D., & Zupančič-Kralj, L. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

    • Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

    • ResearchGate. (2022). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. [Link]

    • FooDB. (2011). Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672). [Link]

    • EPA. (2002). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). [Link]

    • MDPI. (2021). Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applications. [Link]

    • Agilent. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. [Link]

    • MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. [Link]

    • ResearchGate. (2019). GC/MS Monitoring of Selected PAHs in Soil Samples Using Ultrasound-assisted QuEChERS in Tandem with Dispersive Liquid-Liquid Microextraction. [Link]

    • Agilent. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. [Link]

    • SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. [Link]

    • TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. [Link]

    • PubMed. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. [Link]

    • National Center for Biotechnology Information. (2018). Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar. [Link]

    • Agilent. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap Success with VOC analysis using the Agilent 5975C Mass Selective Detector. [Link]

    • ResearchGate. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. [Link]

    • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

    • ResearchGate. (2003). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. [Link]

    • Royal Society of Chemistry. (2022). Advances in pretreatment and analysis methods of aromatic hydrocarbons in soil. [Link]

    • EPA. (2018). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). [Link]

    • Scharlab. (n.d.). Residual solvent analysis by GC-Headspace. [Link]

    • Shimadzu. (2015). Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Waterand Solid Waste. [Link]

    • ResearchGate. (2022). Determination of Polycyclic Aromatic Hydrocarbons in Soils and Bottom Sediments by Gas Chromatography–Mass Spectrometry with QuEChERS Sample Preparation. [Link]

    • SciSpace. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

    • Archimer. (1993). Purge-and-trap gc-ms analysis of volatile organic-compounds from the guaymas basin hydrothermal site (gulf of california). [Link]

    • Government of British Columbia. (2017). Polycyclic Aromatic Hydrocarbons in Soil by GC/MS – PBM. [Link]

    • ResearchGate. (2014). Diagnostic ions and its abundance used in GC-MS analysis. [Link]

    • SGS Polymer Solutions. (n.d.). Residual Solvent Analysis. [Link]

    • Shimadzu. (n.d.). Analysis of Volatile Organic Compound (VOC) in Tap Water (1) - Purge & Trap GC/MS. [Link]

    • Chromatography Forum. (2009). ion suppression on GC-MS. [Link]

    Sources

    Validation & Comparative

    Technical Comparison Guide: 1,2,4,5-Tetramethylbenzene-d14 vs. Traditional Deuterated Internal Standards

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "Volatility Gap" in Aromatic Analysis

    In the quantitative analysis of complex hydrocarbon matrices—specifically middle distillates like jet fuel, diesel, and environmental forensic samples—selecting the correct Internal Standard (IS) is the single most critical variable for data integrity.[1]

    While Benzene-d6 and Toluene-d8 are the industry defaults for volatiles (gasoline range), and Naphthalene-d8 is the standard for Polycyclic Aromatic Hydrocarbons (PAHs), a significant "volatility gap" exists for C9–C12 alkylbenzenes .[1]

    1,2,4,5-Tetramethylbenzene-d14 (Durene-d14) fills this gap.[1] This guide objectively analyzes its performance characteristics, demonstrating why it is the superior internal standard for analyzing substituted benzenes where traditional standards fail to provide adequate retention time matching or structural homology.[1]

    Comparative Physicochemical Profile

    The choice of internal standard must be governed by the Principle of Structural Homology : the IS should mimic the analyte's physical behavior (boiling point, solubility, ionization) without interfering with its detection.[1]

    Table 1: Physicochemical Comparison of Common Deuterated Standards
    FeatureToluene-d8 1,2,4,5-Tetramethylbenzene-d14 Naphthalene-d8
    Structure Mono-substituted BenzeneTetra-substituted BenzeneFused Ring (PAH)
    Carbon Number C7C10C10
    Physical State (RT) LiquidSolid (Crystals) Solid (Flakes/Crystals)
    Boiling Point ~110 °C~196 °C ~218 °C
    Retention Index (DB-5) ~760~1110 – 1140 ~1180 – 1200
    Target Analytes BTEX, Gasoline, SolventsC9-C12 Alkylbenzenes, Diesel, Jet Fuel PAHs, SVOCs
    Key Limitation Too volatile for diesel range; elutes too early.[2]Must be weighed/dissolved (solid); lower water solubility.[2]Potential co-elution with target PAHs; different ionization efficiency than alkylbenzenes.[2]

    Technical Insight: Note the Retention Index (RI) of Durene-d14 (~1120). It elutes after the volatile mono-aromatics but before the fused-ring PAHs.[2] This makes it the only isotopically labeled standard that co-elutes with the heavy alkylbenzene fraction (C3-C4 substituted benzenes) found in heavier fuels, ensuring identical evaporation losses during sample prep.[1]

    Deep Dive: GC-MS Performance & Application Logic

    The Retention Time Locking Advantage

    In Gas Chromatography-Mass Spectrometry (GC-MS), "wandering" retention times due to column trimming or phase aging can invalidate calibration curves.[1][2]

    • Toluene-d8 elutes early in the solvent front tail, often leading to poor integration consistency in splitless injections of heavy solvents.[1]

    • Durene-d14 elutes in the "quiet" region of the chromatogram, typically distinct from the complex unresolved complex mixture (UCM) of aliphatic hydrocarbons in fuels.

    Fragmentation & Ionization (EI Source)

    Under 70eV Electron Impact (EI) ionization:

    • Durene-d14 produces a highly stable molecular ion (M+ ) and a characteristic tropylium-like fragment due to the loss of a deuterated methyl group.[2]

    • Interference Check: Unlike Naphthalene-d8 (m/z 136), Durene-d14 (MW ~148) does not share isobaric interference with common C10-C11 PAHs, reducing the risk of false positives in environmental forensics.[1]

    Selection Logic Diagram

    The following decision tree illustrates when to deploy Durene-d14 over conventional standards.

    IS_Selection_Logic Start Select Target Analyte Class Volatiles Volatiles (C6-C8) (Benzene, Toluene, Xylenes) Start->Volatiles SemiVolatiles Semi-Volatiles / Middle Distillates (C9-C12 Alkylbenzenes) Start->SemiVolatiles PAHs Polycyclic Aromatic Hydrocarbons (Naphthalene, Anthracene) Start->PAHs Toluene Use Toluene-d8 (Liquid, Cheap, Matches BP) Volatiles->Toluene Check_Interference Check: Is Naphthalene a target? SemiVolatiles->Check_Interference Naphthalene Use Naphthalene-d8 (Structurally Identical to targets) PAHs->Naphthalene Durene Use 1,2,4,5-Tetramethylbenzene-d14 (Matches BP, No Ring Fusion) Check_Interference->Naphthalene No (Rare) Check_Interference->Durene Yes (Avoid Co-elution)

    Figure 1: Decision matrix for Internal Standard selection based on analyte carbon number and structural class.[2]

    NMR Applications: The Symmetry Advantage

    While primarily a GC-MS standard, 1,2,4,5-Tetramethylbenzene-d14 holds a niche advantage in Quantitative NMR (qNMR).[1]

    • High Symmetry: The molecule possesses high molecular symmetry (

      
       point group). In proton-decoupled 
      
      
      
      C NMR (or if using the non-deuterated form as a reference), it yields very simple spectra.[1]
    • Chemical Shift Reference: In solid-state NMR, Durene is often used as a secondary reference for temperature calibration because its methyl carbon chemical shifts are temperature-dependent, yet distinct.[1]

    Experimental Protocol: Preparation of Durene-d14 Standard

    Unlike Toluene-d8 (liquid), Durene-d14 is a solid crystal at room temperature.[1][2] This requires a gravimetric preparation step that is often overlooked, leading to concentration errors.[1]

    Protocol: Preparation of 2,000 µg/mL Stock Solution

    Reagents:

    • 1,2,4,5-Tetramethylbenzene-d14 (>98 atom % D).[1]

    • Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS2) (Solvent must be chosen based on extraction method).

    • Class A Volumetric Flask (10 mL).

    Step-by-Step Workflow:

    • Gravimetric Weighing:

      • Tare a 10 mL Class A volumetric flask.

      • Accurately weigh 20.0 mg (± 0.1 mg) of crystalline Durene-d14 directly into the flask.

      • Note: Do not use a weigh boat; static charge on the crystals can lead to loss during transfer.

    • Dissolution:

      • Add approximately 5 mL of DCM to the flask.

      • Sonicate for 60 seconds. Durene has a high melting point (79°C) and dissolves slower than liquid standards. Ensure no crystals remain visible at the meniscus.[1]

    • Dilution:

      • Dilute to volume with DCM.[1] Invert 10 times to mix.

    • Storage:

      • Transfer to amber autosampler vials with PTFE-lined caps.

      • Store at 4°C. Warning: If stored at -20°C, check for precipitation before use.[1] Sonicate if crystals reappear.[1]

    Protocol_Workflow Weigh Weigh 20mg Solid (Direct to Flask) Dissolve Add 5mL Solvent & Sonicate (Vital) Weigh->Dissolve Dilute Dilute to Volume (10mL) Dissolve->Dilute Store Store Amber Vial (Check Precip @ 4°C) Dilute->Store

    Figure 2: Critical workflow for handling solid internal standards to ensure quantitative accuracy.

    References

    • National Institute of Standards and Technology (NIST). (2025).[1][3] 1,2,4,5-Tetramethylbenzene: Gas Chromatography Retention Indices. NIST Chemistry WebBook, SRD 69.[1] [Link]

    • ASTM International. (2020).[1] Standard Test Method for Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by GC/MS (ASTM D5769).[1] (Contextual reference for internal standard methodology). [Link]

    • PubChem. (2025).[1] Durene (1,2,4,5-Tetramethylbenzene) Compound Summary. National Library of Medicine.[1] [Link]

    • Southern California Coastal Water Research Project. (1996).[1] Measurements of Linear Alkylbenzenes by GC/MS. (Demonstrates the use of alkylbenzene-specific standards for environmental analysis). [Link]

    • BIPM. (2019).[1][4] qNMR Internal Standard Reference Data (ISRD). (Reference for NMR standard properties). [Link]

    Sources

    A Senior Application Scientist's Guide to Ensuring Analytical Excellence: An Inter-Laboratory Comparison Study Using 1,2,4,5-Tetramethylbenzene-d14

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Imperative of Comparability in Scientific Measurement

    In the realms of pharmaceutical development, environmental monitoring, and clinical research, the accuracy and reliability of analytical data are paramount. Decisions that impact public health and significant financial investments rest upon the quality of these measurements. However, even with standardized methods, variability between laboratories is an unavoidable reality. Inter-laboratory comparison (ILC) studies, also known as proficiency testing (PT), are the cornerstone of a robust quality assurance program.[1][2] They provide an objective means to assess a laboratory's performance against its peers, identify potential systematic errors, and ultimately, foster confidence in analytical results.[1][3]

    This guide presents a comprehensive framework for conducting an ILC study for the quantitative analysis of a model analyte using Gas Chromatography-Mass Spectrometry (GC-MS). We will focus on the use of 1,2,4,5-Tetramethylbenzene-d14 (Durene-d14) as a deuterated internal standard, a critical tool for achieving high-quality quantitative data. This document is designed for researchers, laboratory managers, and quality assurance professionals seeking to validate and improve their analytical capabilities.

    The Scientific Rationale: Why 1,2,4,5-Tetramethylbenzene-d14 is the Anchor of this Study

    The choice of an internal standard is a critical decision in quantitative analysis. An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, but is distinguishable by the detector. This allows it to compensate for variations in sample preparation, injection volume, and instrument response.[4][5]

    Deuterated standards , such as 1,2,4,5-Tetramethylbenzene-d14, are the gold standard for GC-MS analysis.[6] Here's why:

    • Chemical Equivalence: Durene-d14 is chemically identical to its non-deuterated counterpart (durene), ensuring it behaves similarly during extraction, derivatization, and chromatography.[6]

    • Mass Spectrometric Distinction: The deuterium atoms increase the mass of the molecule without significantly altering its retention time. This allows the mass spectrometer to easily differentiate between the analyte and the internal standard.

    • Correction for Matrix Effects: Complex sample matrices can enhance or suppress the analyte's signal. Since the deuterated internal standard is affected by the matrix in the same way as the native analyte, the ratio of their signals remains constant, leading to more accurate quantification.[7]

    In this study, we will use a hypothetical analyte, "Analyte X," and 1,2,4,5-Tetramethylbenzene-d14 will serve as the internal standard to ensure the highest level of accuracy and precision in its quantification across participating laboratories.

    Designing the Inter-Laboratory Comparison Study

    A successful ILC is built on a foundation of meticulous planning and clear communication. The design of this study is guided by the principles outlined in ISO/IEC 17043 , the international standard for proficiency testing.[8][9][10]

    Study Coordinator and Participating Laboratories

    A central coordinator is responsible for preparing and distributing the test materials, collecting the data, performing the statistical analysis, and issuing the final report. Participating laboratories are expected to follow the prescribed analytical protocol and report their results within the specified timeframe.

    Preparation and Distribution of the Test Material

    The coordinator will prepare a stock solution of "Analyte X" and 1,2,4,5-Tetramethylbenzene-d14 in a suitable solvent (e.g., methanol). This stock solution will be used to create a series of calibration standards and a single, homogenous "unknown" sample that will be distributed to all participating laboratories. The concentration of "Analyte X" in the unknown sample is known only to the coordinator.

    Confidentiality

    The identity of each laboratory will be coded to ensure confidentiality. Results will be reported using these codes to prevent bias in the interpretation of the data.

    ILC_Workflow cluster_coordinator Study Coordinator cluster_labs Participating Laboratories A Prepare & Homogenize Test Material (Analyte X + Durene-d14) B Distribute Coded Samples to Participating Labs A->B C Collect Results B->C D Perform Statistical Analysis (z-scores) C->D E Issue Confidential Report D->E L1 Receive Coded Sample L2 Perform Analysis per Protocol L1->L2 L3 Report Quantitative Result for 'Analyte X' L2->L3 L3->C

    Caption: Workflow of the Inter-Laboratory Comparison Study.

    Detailed Experimental Protocol for Participating Laboratories

    Adherence to a standardized protocol is crucial for a meaningful comparison of results.

    Materials and Reagents
    • "Unknown" sample containing "Analyte X" and 1,2,4,5-Tetramethylbenzene-d14 (provided by the coordinator).

    • Calibration stock solutions of "Analyte X" and 1,2,4,5-Tetramethylbenzene-d14 (concentrations provided by the coordinator).

    • High-purity solvent (e.g., methanol) for dilutions.

    • Autosampler vials with septa.

    Preparation of Calibration Standards

    Prepare a series of at least five calibration standards by diluting the provided stock solutions. The concentration of the internal standard (1,2,4,5-Tetramethylbenzene-d14) should be kept constant across all calibration standards and the unknown sample.

    GC-MS Instrumentation and Conditions

    The following table provides a recommended starting point for the GC-MS parameters. Laboratories should document any necessary modifications.

    Parameter Recommended Setting Rationale
    GC System Agilent 8890 or equivalentProvides robust and reproducible performance.
    Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of volatile and semi-volatile compounds.
    Inlet Temperature 250 °CEnsures complete vaporization of the analytes.
    Injection Volume 1 µLA standard volume for capillary GC.
    Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
    Oven Program 50 °C (hold 1 min), ramp to 250 °C at 10 °C/min, hold 5 minA general-purpose temperature program to separate a range of compounds.
    MS System Agilent 5977B or equivalentA sensitive and reliable mass selective detector.
    Ion Source Temp. 230 °COptimizes ionization efficiency.
    Quadrupole Temp. 150 °CMaintains mass accuracy.
    Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
    Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions.
    Ions to Monitor To be determined based on the mass spectra of "Analyte X" and Durene-d14Select characteristic, abundant ions for quantification and confirmation.
    Data Analysis and Quantification
    • Construct a Calibration Curve: For each calibration standard, calculate the ratio of the peak area of "Analyte X" to the peak area of 1,2,4,5-Tetramethylbenzene-d14. Plot this ratio against the concentration of "Analyte X".

    • Perform a Linear Regression: Fit a linear regression line to the calibration data. The R² value should be ≥ 0.995.

    • Quantify "Analyte X" in the Unknown Sample: Analyze the unknown sample in triplicate. Calculate the average peak area ratio of "Analyte X" to the internal standard. Use the calibration curve to determine the concentration of "Analyte X" in the unknown sample.

    • Report the Result: Report the average concentration of "Analyte X" to the study coordinator.

    Internal_Standard_Calibration cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_calc Calculation A Calibration Standards: Varying [Analyte X] Constant [Durene-d14] C Acquire Peak Areas for Analyte X and Durene-d14 A->C B Unknown Sample: Unknown [Analyte X] Constant [Durene-d14] B->C D Calculate Area Ratio: (Area of Analyte X) / (Area of Durene-d14) C->D E Plot Calibration Curve: Area Ratio vs. [Analyte X] D->E F Determine Unknown [Analyte X] from its Area Ratio using the curve E->F

    Caption: The Principle of Internal Standard Calibration.

    Performance Assessment and Data Interpretation

    The coordinator will assess the performance of each laboratory using a statistical measure called the z-score . The z-score indicates how many standard deviations an individual result is from the assigned value (the true concentration of "Analyte X").[11]

    The z-score is calculated as follows:

    z = (x - X) / σ

    Where:

    • x is the result reported by the laboratory.

    • X is the assigned value (the known concentration).

    • σ is the standard deviation for proficiency assessment (a target standard deviation set by the coordinator).

    The interpretation of z-scores is generally as follows:

    • |z| ≤ 2.0: Satisfactory performance.

    • 2.0 < |z| < 3.0: Questionable performance (warning signal).

    • |z| ≥ 3.0: Unsatisfactory performance (action signal).[11]

    Example Data and Interpretation
    Laboratory Code Reported Conc. (ng/mL) Assigned Value (ng/mL) Target SD (ng/mL) z-score Performance
    LAB-0148.550.02.5-0.60Satisfactory
    LAB-0251.250.02.50.48Satisfactory
    LAB-0356.850.02.52.72Questionable
    LAB-0449.150.02.5-0.36Satisfactory
    LAB-0542.150.02.5-3.16Unsatisfactory

    Laboratories with questionable or unsatisfactory results are expected to conduct a root cause analysis and implement corrective actions.[12] This may involve reviewing their sample preparation procedures, instrument calibration, and data processing methods.

    Conclusion: A Commitment to Continuous Improvement

    Participation in inter-laboratory comparison studies is not merely a quality control exercise; it is a commitment to scientific excellence and continuous improvement.[3] By providing an objective evaluation of performance, ILCs help laboratories identify areas for improvement, enhance the skills of their personnel, and ultimately, produce data of the highest quality and reliability. The use of a robust internal standard like 1,2,4,5-Tetramethylbenzene-d14 is fundamental to achieving the accuracy and precision required in today's demanding scientific landscape.

    References

    • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022). Ethiopian Accreditation Service. [Link]

    • What is an inter laboratory comparison? (n.d.). CompaLab. [Link]

    • Proficiency Testing and Interlaboratory Comparisons in Laboratory for Dimensional Measurement. (n.d.). ResearchGate. [Link]

    • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]

    • EVALUATION OF THE INTERLABORATORY COMPARISON TEST Sum parameters SP03. (n.d.). Umweltbundesamt.at. [Link]

    • ISO/IEC 17043. (n.d.). The Accreditation Federation. [Link]

    • ISO/IEC 17043. (n.d.). ANSI National Accreditation Board | ANAB. [Link]

    • Durene. (n.d.). PubChem. [Link]

    • Z-Score in Proficiency Testing: Understanding ISO 13528. (2025). Shapypro.com. [Link]

    • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Element. [Link]

    • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (n.d.). SpringerLink. [Link]

    • ISO/IEC FDIS 17043. (2023). NATA. [Link]

    • PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS. (2024). National Accreditation Center. [Link]

    • Benzene, 1,2,4,5-tetramethyl-. (n.d.). NIST WebBook. [Link]

    • Proficiency Tests and Interlaboratory Comparisons. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

    • Analysis of interlaboratory comparison when the measurements are not normally distributed. (n.d.). Archimer. [Link]

    • Chemical Properties of Benzene, 1,2,4,5-tetramethyl- (CAS 95-93-2). (n.d.). Cheméo. [Link]

    • Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. (n.d.). PMC - NIH. [Link]

    • The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. (2024). Perry Johnson Laboratory Accreditation, Inc. [Link]

    • Which internal standard? Deuterated or C13 enriched? (2013). ResearchGate. [Link]

    • Comparison of different statistical methods for evaluation of proficiency test data. (2025). SpringerLink. [Link]

    • ISO/IEC 17043: The new International Standard for proficiency testing. (2025). ResearchGate. [Link]

    • Why Are Internal Standards Used in Gas Chromatography? (2024). MONAD. [Link]

    • Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672). (2011). FooDB. [Link]

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    Strategic Selection of 1,2,4,5-Tetramethylbenzene-d14 (TMB-d14) for High-Fidelity Quantitation

    Author: BenchChem Technical Support Team. Date: February 2026

    Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists Focus: GC-MS/LC-MS Bioanalysis & Metabolomics[1][2]

    Executive Summary: The Stability-Symmetry Nexus[2]

    In the rigorous landscape of drug development and bioanalysis, the choice of an Internal Standard (IS) is often reduced to "what is available" rather than "what is optimal."[1] While deuterated benzene or toluene are common, they introduce critical vulnerabilities in sample preparation—specifically during solvent evaporation steps where their high volatility leads to variable recovery.[1]

    1,2,4,5-Tetramethylbenzene-d14 (TMB-d14) , also known as Durene-d14 , emerges as the superior alternative for quantifying lipophilic analytes.[1][2] Its selection is justified by three non-negotiable physical characteristics:

    • Thermal Stability: A boiling point of ~196°C prevents loss during nitrogen blow-down, unlike Toluene-d8 (110°C).[1]

    • Molecular Symmetry: The

      
       symmetry yields a simplified mass spectrum and singular chromatographic peak, reducing data complexity.[1]
      
    • Lipophilic Matching: With a logP ~4.0, it perfectly mimics the extraction behavior of non-polar drug candidates and metabolites without the risk of H/D exchange.[1]

    Technical Profile & Comparative Analysis

    The Physicochemical Advantage

    TMB-d14 is a fully deuterated alkylbenzene.[2] Unlike liquid standards, it is a solid at room temperature (MP ~80°C), which simplifies weighing and handling for primary stock preparation, reducing the errors associated with pipetting volatile liquids.[1]

    Table 1: Comparative Performance of Common Deuterated Aromatic Standards
    Feature1,2,4,5-Tetramethylbenzene-d14 Toluene-d8 Naphthalene-d8 Benzene-d6
    Boiling Point ~196°C (High Retention)110.6°C (Volatile)218°C (High)80.1°C (Highly Volatile)
    State (RT) Solid (Stable Weighing)LiquidSolidLiquid
    Volatility Risk Low (Survives N2 blow-down)High (Significant loss)LowCritical (Major loss)
    LogP (Approx) ~4.0 ~2.7~3.3~2.1
    Symmetry High (
    
    
    )
    Low (
    
    
    )
    High (
    
    
    )
    High (
    
    
    )
    Primary Risk Solubility (Requires organic solvent)Evaporative LossAdsorption/CarryoverEvaporative Loss/Toxicity
    Why "d14"? The Isotopic Fidelity

    The "d14" designation indicates that all 14 hydrogen positions (10 methyl, 4 aromatic) are deuterated.[1]

    • Mass Shift (+14 Da): This provides a substantial mass difference from the native analyte (M+0) and likely metabolic products, preventing "cross-talk" in the mass spectrometer window.[1]

    • Exchange Resistance: Unlike protic hydrogens (e.g., -OH, -NH), the C-D bonds in the methyl and aromatic rings are inert to back-exchange with solvents (methanol/water), ensuring the IS concentration remains constant throughout extraction.[1]

    Experimental Justification: The "Survival" Protocol

    The primary justification for TMB-d14 is its performance during Sample Concentration .[2] In typical bioanalytical workflows (e.g., LLE or SPE), the organic eluate must be evaporated to dryness or concentrated before injection.[1]

    The Failure Mode of Alternatives:

    • If you use Toluene-d8 , a 10-minute nitrogen blow-down can result in 20-40% loss of the IS due to its vapor pressure.[1][2] This introduces artificial variability in the Area Ratio (Analyte/IS), failing FDA/EMA validation criteria for precision.[1]

    • TMB-d14 , with a vapor pressure of only ~160 mmHg at 140°C (far lower at RT), remains quantitatively in the vial.[1]

    Validated Workflow: GC-MS Quantification of Lipophilic Metabolites

    Objective: Quantify non-polar analytes in plasma using TMB-d14 to correct for extraction efficiency.

    Step-by-Step Protocol
    • Stock Preparation (Critical Step):

      • Weigh ~10 mg of solid TMB-d14 into a 10 mL volumetric flask.

      • Dissolve in Ethyl Acetate or Methanol (do not use water; TMB is insoluble).

      • Note: Because it is a solid, you avoid the density-correction errors inherent in pipetting volatile liquid standards.[1]

    • Sample Spiking:

      • Add 20 µL of Working IS Solution (e.g., 10 µg/mL) to 200 µL of Plasma.[1]

      • Vortex 30s to equilibrate.[1]

    • Extraction (LLE):

      • Add 1 mL Hexane/MTBE (1:1). Vortex 5 min. Centrifuge.

      • Transfer supernatant to a clean glass vial.[1]

    • Concentration (The TMB Advantage):

      • Evaporate supernatant under a stream of Nitrogen at 40°C.

      • Result: Solvent is removed.[1][3] TMB-d14 remains.[1][2] (Toluene-d8 would be partially lost here).

    • Reconstitution & Analysis:

      • Reconstitute in 100 µL Ethyl Acetate.

      • Inject 1 µL into GC-MS (Splitless).

    Visualization of Logic & Workflow[2]

    The following diagram illustrates the decision logic for selecting TMB-d14 and the experimental pathway where it outperforms volatile alternatives.

    TMB_Selection_Logic Start Select Internal Standard for Lipophilic Drug/Metabolite Criteria Evaluate Criteria: 1. Non-Polar 2. Extraction Match 3. Sample Prep Requirements Start->Criteria Decision_Evap Does workflow require Solvent Evaporation/Concentration? Criteria->Decision_Evap Option_Toluene Option A: Toluene-d8 (BP 110°C) RISK: Variable Recovery Decision_Evap->Option_Toluene Select Volatile IS Option_TMB Option B: TMB-d14 (BP 196°C) BENEFIT: Quantitative Retention Decision_Evap->Option_TMB Select Stable IS Path_Volatile Yes: High Risk of IS Loss Path_Stable No: Direct Injection Result_Fail Result: High CV% Failed Validation Option_Toluene->Result_Fail N2 Blowdown Loss Result_Pass Result: Precision <15% Robust Assay Option_TMB->Result_Pass Retained during Dry-Down

    Caption: Decision matrix highlighting the critical "Evaporation" step where TMB-d14 ensures assay robustness compared to volatile alternatives.

    References

    • Sigma-Aldrich. 1,2,4,5-Tetramethylbenzene-d14 Product Specification & Properties. Available at: [2]

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7269, Durene (1,2,4,5-Tetramethylbenzene). Retrieved from

    • Market.us (2025). Global 1,2,4,5-Tetramethylbenzene (Durene) Market Size & Applications. Available at:

    • Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Int J Environ Res Public Health. Available at:

    • BenchChem. Application Note: High-Precision Pharmacokinetic Study Design Using a Deuterated Internal Standard. Available at:

    Author Note: This guide synthesizes physicochemical data to provide a rationale for method development. Always verify the isotopic purity (>98 atom % D) of TMB-d14 batches to ensure mass spectral cleanliness.

    Sources

    The Isotope Gap: Cross-Validating Deuterated Internal Standards in Quantitative LC-MS/MS

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary In quantitative bioanalysis (LC-MS/MS), the Internal Standard (IS) is the primary defense against the variability of electrospray ionization (ESI). While stable isotope-labeled (SIL) analogs are the gold standard, not all SILs are created equal. Switching between different deuterated standards (e.g., from a labile

    
     to a stable ring-labeled 
    
    
    
    ) or comparing a deuterated standard against a
    
    
    analog introduces specific risks: chromatographic isotope effects and hydrogen-deuterium exchange (HDX) .

    This guide details the technical mechanism of these variances and provides a self-validating protocol for cross-validating results when changing or comparing isotopic standards.

    Part 1: The Physics of Variance

    To validate a new standard, you must first understand why it might fail. The assumption that "deuterium behaves exactly like hydrogen" is false in high-precision chromatography.

    The Chromatographic Isotope Effect

    Deuterium (

    
    ) forms a shorter, stronger bond with carbon than Hydrogen (
    
    
    
    ).[1] This reduces the lipophilicity and polarizability of the molecule.
    • The Consequence: Deuterated analogs often elute earlier than the native analyte in Reversed-Phase LC (RPLC).[1][2]

    • The Risk: If the separation is significant, the IS elutes in a different matrix background than the analyte. If a co-eluting phospholipid suppresses the IS signal but not the analyte (or vice versa), the IS fails to correct for the matrix effect, leading to quantitative bias.

    Hydrogen-Deuterium Exchange (HDX)

    Deuterium placed on heteroatoms (

    
    , 
    
    
    
    ,
    
    
    ) exchanges rapidly with solvent protons. Even deuterium on carbon atoms alpha to a carbonyl group can exchange via keto-enol tautomerism.
    • The Consequence: Loss of the mass label (

      
      ) during sample processing.[3]
      
    • The Risk: The IS signal decreases, and the "decayed" IS contributes to the analyte channel (

      
      ), causing false positives or overestimation of concentration.
      
    Visualizing the Failure Mode

    The following diagram illustrates how the "Isotope Effect" creates a mismatch in ionization suppression correction.

    IsotopeEffect cluster_chromatogram LC Separation (Time Axis) cluster_ionization ESI Source (Ionization) Matrix Matrix Interference (Phospholipids) Suppression Ion Suppression Zone Matrix->Suppression Causes IS Deuterated IS (Elutes Earlier) Analyte Native Analyte (Elutes Later) IS->Analyte Retention Time Shift (Isotope Effect) IS->Suppression Co-elutes with Interference Analyte->Suppression Escapes Interference Result Result: IS Signal Suppressed Analyte Signal Normal = Overestimation Suppression->Result

    Figure 1: Mechanism of quantitative error due to the Chromatographic Isotope Effect. The IS is suppressed by matrix components while the analyte is not, breaking the quantitation logic.

    Part 2: Comparative Hierarchy of Standards

    When cross-validating, categorize your standards to determine the stringency of the validation required.

    FeatureClass A: Carbon-13 / Nitrogen-15 Class B: Stable Deuterium Class C: Labile Deuterium
    Structure
    
    
    or
    
    
    in backbone
    Deuterium on aromatic rings or non-activated alkylsDeuterium on O, N, S, or alpha-carbonyls
    Retention Shift None (Perfect Co-elution)Slight (Possible shift)Variable
    Stability AbsoluteHighPoor (Prone to HDX)
    Cross-Talk Risk LowLow (if
    
    
    or higher)
    High (due to label loss)
    Validation Need MinimalModerate (Check Retention)Critical (Avoid if possible)

    Part 3: The Cross-Validation Protocol (Bridging Study)

    Do not simply run a calibration curve.[4] You must prove that the new IS corrects for matrix effects as effectively as the old one (or the reference method).

    Phase 1: Isotopic Purity & Cross-Interference

    Objective: Ensure the new IS does not contribute signal to the analyte channel (false positive) and vice versa.

    • Prepare ULOQ Sample: Prepare a sample containing the Analyte at the Upper Limit of Quantitation (ULOQ) without IS.

    • Prepare IS Only Sample: Prepare a sample containing the new IS at the working concentration without Analyte.

    • Analyze: Inject both samples (n=3).

    • Calculate Interference:

      • IS -> Analyte: (Area of Analyte in "IS Only" / Area of Analyte in LLOQ)

        
         100. Must be < 20% of LLOQ. [5][6]
        
      • Analyte -> IS: (Area of IS in "ULOQ Sample" / Area of IS in Working Conc)

        
         100. Must be < 5% of IS response. 
        
    Phase 2: Retention Time Mapping

    Objective: Quantify the Chromatographic Isotope Effect.

    • Inject Mixture: Inject a neat solution containing both Analyte and New IS.

    • Calculate Shift:

      
      .
      
    • Criteria: If

      
       min (or peak width at half height), you are at high risk for differential matrix effects. You must proceed to Phase 3 with extreme rigor.
      
    Phase 3: Matrix Factor (MF) Comparison

    Objective: The definitive test. Does the IS track the Analyte's ionization efficiency in the presence of matrix?

    • Source Matrix: Obtain 6 different lots of blank matrix (e.g., plasma from 6 donors).

    • Prepare Solutions:

      • Set A (Solvent): Analyte + IS in pure mobile phase.

      • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the extract.

    • Calculate IS-Normalized MF:

      
      
      
      
      
    • Acceptance: The CV of the IS-Normalized MF across the 6 lots must be < 15% . If the new IS fails this, it is not correcting for matrix effects and cannot be used.

    Phase 4: The Bridging Experiment (Incurred Samples)

    Objective: Real-world cross-validation using study samples.[7]

    • Select Samples: Choose 20-30 incurred samples (study samples) previously analyzed with the Old IS.

    • Re-Analyze: Analyze these samples using the New IS.

    • Bland-Altman Comparison: Calculate the % Difference for each sample.

      
      
      
    • Criteria: Two-thirds (67%) of samples must be within

      
       of the original value.
      

    Part 4: Decision Logic for Cross-Validation

    Use this workflow to guide your validation strategy.

    ValidationWorkflow Start Start: Change Deuterated IS CheckStructure Check Structure: Labile Protons? (OH, NH, SH) Start->CheckStructure Reject STOP: High Risk of HDX. Select different IS. CheckStructure->Reject Yes CheckMass Check Mass Shift: Is M+3 or greater? CheckStructure->CheckMass No CheckMass->Reject No (Risk of M+0 overlap) Interference Run Phase 1: Cross-Interference Check CheckMass->Interference Yes RTCheck Run Phase 2: Retention Time Shift Interference->RTCheck SignificantShift Is Shift > 0.05 min? RTCheck->SignificantShift MatrixFactor Run Phase 3: Matrix Factor Analysis (6 Lots) SignificantShift->MatrixFactor Yes (High Risk) Bridging Run Phase 4: Bridging Study (Incurred Samples) SignificantShift->Bridging No (Low Risk) PassMF Is CV of IS-Norm MF < 15%? MatrixFactor->PassMF PassMF->Reject No PassMF->Bridging Yes Final VALIDATED Bridging->Final

    Figure 2: Decision tree for validating a new deuterated internal standard.

    References

    • Food and Drug Administration (FDA). (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][8]

    • Wang, S., & Cyronak, M. (2013). Internal standard response variability: A comprehensive review of the causes, effects, and solutions. Journal of Chromatography B. [Link]

    • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

    • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

    • Chaudhary, A., et al. (2019). Evaluation of Internal Standard Response Variability in LC-MS/MS Bioanalysis. The AAPS Journal. [Link]

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 1,2,4,5-Tetramethylbenzene-d14

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    1,2,4,5-Tetramethylbenzene-d14 (Durene-d14) is a high-value, deuterated isotopic standard commonly used in NMR spectroscopy and mechanistic studies. While chemically identical to its non-deuterated counterpart, the operational stakes are twofold: personnel safety (due to flammability and sublimation risks) and data integrity (preventing isotopic dilution).

    This guide moves beyond generic safety advice, providing a field-tested protocol for researchers handling this volatile solid.

    Hazard Architecture & Risk Assessment

    To protect yourself, you must understand the specific behavior of this compound.[1][2][3] It is not a static solid; it is dynamic.

    • The Sublimation Factor: Durene-d14 has a high vapor pressure for a solid and sublimes easily at room temperature. Even if you cannot see dust, flammable and irritant vapors are present .

    • Flammable Solid (Category 1, H228): The primary physical risk is fire. As a hydrocarbon-rich solid, it burns rapidly. Static electricity from standard laboratory spatulas or plastic weighing boats can be sufficient to ignite vapors if concentrations are high in a confined space.

    • Isotopic Cost: Contamination with atmospheric moisture (

      
      ) or protonated solvents compromises the d14 enrichment, rendering the sample useless for quantitative NMR.
      
    Personal Protective Equipment (PPE) Matrix

    The following matrix dictates the required PPE. Note the distinction between handling the neat solid versus a solvated solution .

    PPE CategorySolid Handling (Weighing/Transfer) Solution Handling (NMR Prep) Scientific Rationale
    Respiratory Fume Hood (Mandatory) Fume Hood (Mandatory)Prevents inhalation of sublimed vapors (H335) and accumulation of flammable atmosphere.
    Hand Protection Nitrile (Double-gloved) Solvent-Dependent (See Protocol)Durene passes through skin (H315). For solutions, the solvent (e.g., CDCl3) drives permeation risk.
    Eye Protection Safety Goggles Safety Glasses w/ Side ShieldsGoggles seal against sublimed vapors/dust; glasses suffice for splash protection in hoods.
    Body Protection 100% Cotton / Nomex Lab Coat Standard Lab CoatCRITICAL: Synthetic blends melt into skin during flash fires. Cotton/Nomex self-extinguishes or chars.
    Static Control Antistatic Wrist Strap / Mat Grounded FlasksMitigates ignition risk from triboelectric charging during powder transfer.
    Decision Logic: Glove Selection

    Selecting the wrong glove is a common failure point. Use this logic flow to determine the correct hand protection based on your specific workflow.

    GloveSelection Start Start: Identify State of Matter IsSolid Is it Solid (Powder/Crystal)? Start->IsSolid IsSolution Is it Dissolved in Solvent? Start->IsSolution SolidAction USE: Double Nitrile (4 mil) Risk: Dermal absorption of solid IsSolid->SolidAction CheckSolvent Identify Solvent IsSolution->CheckSolvent SolventA Chloroform-d / DCM-d2 CheckSolvent->SolventA SolventB Acetone-d6 / Methanol-d4 CheckSolvent->SolventB GloveA USE: PVA or Viton Gloves (Nitrile degrades rapidly) SolventA->GloveA GloveB USE: Double Nitrile (Change every 15 mins) SolventB->GloveB

    Figure 1: Glove selection logic based on the carrier solvent.[3][4][5][6][7][8] Standard nitrile gloves offer poor protection against halogenated solvents often used with Durene-d14.

    Operational Protocol: Step-by-Step
    Phase 1: Pre-Operational Setup
    • Environment: Verify Fume Hood flow is >100 fpm. Clear the deck of all other flammables.

    • Static Discharge: Touch a grounded metal surface before opening the vial. If available, use an ionizing air blower to neutralize static charge on the weighing boat.

    • Tooling: Use stainless steel or antistatic spatulas. Avoid plastic scoops which generate high static charges.

    Phase 2: Active Handling
    • Opening: Open the vial inside the hood. You may notice a camphor-like odor; if you smell this, your hood sash is too high.

    • Weighing:

      • Best Practice: Place the balance inside the hood.

      • Alternative: If the balance is external, tare a sealable weighing boat inside the hood, add the solid, seal it immediately , and then transfer to the balance. Never transport open Durene-d14 across the lab.

    • Transfer: Funnel directly into the NMR tube or reaction flask. Do not use paper funnels (absorption risk); use glass or antistatic polypropylene.

    Phase 3: Post-Operation & Decontamination
    • Immediate Seal: Parafilm or cap the stock vial immediately to prevent sublimation loss and moisture ingress.

    • Surface Wipe: Wipe down the work area with an ethanol-dampened tissue. Durene residues can recrystallize on surfaces, creating a future contamination/irritation hazard.

    • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

    Emergency & Disposal Procedures
    ScenarioAction Protocol
    Spill (Solid) Do not sweep (creates dust). Cover with wet paper towels (absorbent) to prevent sublimation, then scoop into a waste container.
    Skin Contact Wash immediately with soap and water for 15 minutes. Do not use alcohol or solvents to clean skin; this enhances absorption.
    Fire Class B Extinguisher (CO2 or Dry Chemical). Do not use water jet (scatters the light powder).
    Disposal Segregate as "Flammable Solid Organic Waste" . Do not mix with oxidizers (e.g., nitric acid waste) due to explosion risk.
    Workflow Visualization

    HandlingWorkflow Start Retrieval Static Static Discharge (Grounding) Start->Static Pre-Check Weigh Weighing (Inside Hood) Static->Weigh Antistatic Tools Transfer Transfer to Vessel Weigh->Transfer Min. Air Exposure Seal Seal & Parafilm Transfer->Seal Prevent Sublimation Cleanup Ethanol Wipe Down Seal->Cleanup

    Figure 2: Operational workflow emphasizing static control and rapid sealing to preserve isotopic purity and safety.

    References
    • Sigma-Aldrich. (2024).[5] Safety Data Sheet: 1,2,4,5-Tetramethylbenzene. MilliporeSigma.[5][9]

    • National Oceanic and Atmospheric Administration (NOAA). (2024). Cameo Chemicals: 1,2,4,5-Tetramethylbenzene.[10][11]

    • University of California, Irvine. (2020). Standard Operating Procedure: Flammable Solids.

    • Fisher Scientific. (2024). Nitrile Gloves Chemical Resistance Guide.

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.